molecular formula C9H14N2O2 B1605532 1,3-Diazaspiro[4.6]undecane-2,4-dione CAS No. 707-16-4

1,3-Diazaspiro[4.6]undecane-2,4-dione

Cat. No.: B1605532
CAS No.: 707-16-4
M. Wt: 182.22 g/mol
InChI Key: DEXMKKYRTKSOCW-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.6]undecane-2,4-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Diazaspiro[4.6]undecane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669779. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Diazaspiro[4.6]undecane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diazaspiro[4.6]undecane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazaspiro[4.6]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O2/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXMKKYRTKSOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281740
Record name 1,3-Diazaspiro[4.6]undecane-2,4-dione
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-16-4
Record name MLS002638906
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Record name 1,3-Diazaspiro[4.6]undecane-2,4-dione
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Record name 1,3-diazaspiro[4.6]undecane-2,4-dione
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Foundational & Exploratory

Introduction: The Spiro[4.6]undecane-2,4-dione Scaffold - A Framework of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[4.6]undecane-2,4-dione Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique three-dimensional architecture is paramount for the development of next-generation therapeutics. Spirocyclic compounds, characterized by two rings linked by a single common atom, have emerged as a particularly promising class. Their inherent conformational rigidity and precise spatial arrangement of functional groups make them ideal candidates for targeting complex biological systems.[1][2] While various spirocyclic motifs have been explored, the spiro[4.6]undecane-2,4-dione core represents a largely uninvestigated yet highly intriguing framework.

This technical guide provides a comprehensive, predictive overview of the core physicochemical properties of spiro[4.6]undecane-2,4-dione and its derivatives. As a less-explored chemical entity, direct experimental data is sparse. Therefore, this document synthesizes information from closely related structural analogs, computational modeling principles, and established analytical methodologies to build a robust predictive profile. We will delve into synthetic strategies, analytical characterization, solid-state properties, and computational analyses, offering researchers and drug development professionals a foundational understanding to guide future exploration and application of this promising scaffold.

Molecular Structure and Core Properties

The fundamental structure of spiro[4.6]undecane-2,4-dione consists of a cyclopentane ring fused to a cycloheptane ring through a single spiro-carbon atom. The dione functionality, with carbonyl groups at positions 2 and 4, introduces polarity and potential for hydrogen bonding, which are critical determinants of its chemical behavior.

Caption: Core chemical structure of spiro[4.6]undecane-2,4-dione.

The table below summarizes the fundamental computed properties of the parent scaffold. These values serve as a baseline for understanding the behavior of more complex derivatives.

PropertyValueSource / Method
Molecular FormulaC₁₁H₁₄O₂Calculated
Molecular Weight178.23 g/mol Calculated
IUPAC Namespiro[4.6]undecane-2,4-dioneIUPAC Nomenclature
Parent HydrocarbonSpiro[4.6]undecanePubChem CID: 13226651[3]
XLogP3 (Predicted)~2.5-3.5Estimated based on analogs
Topological Polar Surface Area34.14 ŲCalculated
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors2Calculated

Plausible Synthetic Strategies

Caption: Proposed workflow for the synthesis of the spiro[4.6]undecane-2,4-dione core.

Experimental Protocol: Hypothetical Synthesis

Causality Statement: This protocol is designed as a two-step, one-pot reaction to maximize efficiency. The choice of a mild base like piperidine for the initial condensation prevents self-condensation of the dione, while the subsequent thermal conditions are intended to drive the intramolecular Michael addition to form the spirocyclic system.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cycloheptanone (1.0 eq), cyclopentane-1,3-dione (1.05 eq), and toluene (100 mL).

  • Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.

  • Condensation: Heat the mixture to reflux. Monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cyclization: Once the initial condensation is complete (as monitored by TLC), allow the reaction to cool slightly. Remove the Dean-Stark apparatus and replace it with a standard reflux condenser. Continue to heat the mixture at reflux for an additional 12-18 hours to facilitate the intramolecular cyclization.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure spiro[4.6]undecane-2,4-dione.

Spectroscopic and Spectrometric Characterization

Unambiguous structure elucidation is dependent on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

TechniqueExpected Observations & Rationale
¹H NMR Complex aliphatic region (1.5-3.0 ppm) due to overlapping signals from both rings. The methylene protons adjacent to the carbonyls (C1-H₂ and C3-H₂) would appear as distinct multiplets, likely downfield due to deshielding.[5][6]
¹³C NMR Two distinct carbonyl signals in the range of 200-215 ppm. A quaternary signal for the spiro-carbon atom (C5) around 60-70 ppm. Multiple signals in the aliphatic region (20-50 ppm) corresponding to the CH₂ groups of the two rings.[5][6]
FT-IR A strong, characteristic absorbance band between 1700-1740 cm⁻¹ corresponding to the C=O stretching of the two ketone groups. The absence of O-H bands (around 3200-3600 cm⁻¹) confirms the dione structure.[7][8]
Mass Spec (EI) A clear molecular ion peak (M⁺) at m/z = 178. Subsequent fragmentation would likely involve cleavage of the rings, showing characteristic losses of C₂H₄ (ethylene) or CO (carbon monoxide) fragments.

Crystallography and Solid-State Properties

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the conformation of the rings.[9][10]

Anticipated Crystallographic Parameters

While crystals of the target molecule have not been reported, we can infer likely parameters from structurally similar spiro-diones, such as derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione.[4][11][12] These compounds frequently crystallize in monoclinic or orthorhombic systems.

ParameterExample Value (from an Analog)Source
Crystal SystemMonoclinic[4]
Space GroupP2₁/n[4]
a (Å)12.326(3)[4]
b (Å)5.6420(11)[4]
c (Å)20.089(4)[4]
β (°)101.79(3)[4]
Z (molecules/unit cell)4[4]

Disclaimer: These values are from an analogous compound and are provided for illustrative purposes only. Actual parameters for spiro[4.6]undecane-2,4-dione derivatives will vary.

Caption: Standard experimental workflow for single-crystal X-ray crystallography.

Protocol for Crystal Growth

Causality Statement: The choice of a solvent system with varying polarity (e.g., ethyl acetate and hexane) for slow evaporation is a standard technique. The less volatile solvent (ethyl acetate) maintains the compound in solution while the more volatile solvent (hexane) slowly evaporates, gradually increasing the concentration to the point of crystallization, which favors the formation of well-ordered, single crystals.

  • Solvent Selection: Dissolve a small amount of the purified compound (~10-20 mg) in a minimal volume of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small vial.

  • Induce Crystallization: Use one of the following methods:

    • Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Solvent Diffusion: In a larger sealed container, place the vial of the dissolved compound. Add a less polar "anti-solvent" (e.g., hexane) to the outer container. The vapor of the anti-solvent will slowly diffuse into the vial, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them for analysis.

Computational Physicochemical Analysis (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and reactivity of molecules.[7][13] For spiro[4.6]undecane-2,4-dione derivatives, DFT can provide invaluable insights prior to extensive experimental work.

G cluster_0 Energy Levels cluster_1 Significance LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Reactivity Small Energy Gap implies Higher Reactivity

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Key parameters derived from DFT calculations provide a window into the molecule's behavior:

DFT ParameterSignificance for Drug Development
HOMO-LUMO Energy Gap Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests the molecule is more reactive and can more easily participate in chemical reactions.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface. It identifies nucleophilic (electron-rich, red) and electrophilic (electron-poor, blue) sites, which is crucial for predicting non-covalent interactions with biological targets.[7]
Natural Bond Orbital (NBO) Analysis Analyzes charge transfer and intramolecular interactions, helping to understand the stability derived from hyperconjugation and delocalization effects within the molecule.[7]

Solubility and Stability

A compound's solubility and stability are critical physicochemical properties that dictate its suitability for biological testing and formulation.

  • Solubility Profile: Based on its structure—a largely nonpolar hydrocarbon framework with two polar ketone groups—spiro[4.6]undecane-2,4-dione is predicted to have good solubility in polar organic solvents like ethanol, acetone, and ethyl acetate, but poor solubility in water.[14] This is a common characteristic of many small-molecule drug candidates.

  • Stability and Storage: The dione functionality may be susceptible to degradation under harsh pH conditions or in the presence of strong reducing or oxidizing agents. For long-term storage, it is recommended to keep the compound in a sealed container, protected from light and moisture, at low temperatures (e.g., -20°C).[14]

Protocol for Solubility Determination (Shake-Flask Method)

Causality Statement: The shake-flask method is a globally recognized standard for determining solubility. By agitating an excess of the solid compound in a solvent for a prolonged period (24-48 hours), a thermodynamic equilibrium is established between the dissolved and undissolved states. Subsequent analysis of the saturated solution provides a precise and reproducible measurement of the compound's intrinsic solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After agitation, allow the suspension to settle. Centrifuge or filter the sample to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.

Conclusion and Future Directions

The spiro[4.6]undecane-2,4-dione scaffold, while underexplored, presents a compelling structural motif for modern drug discovery. This guide has established a predictive physicochemical profile, suggesting that its derivatives are synthetically accessible and possess properties amenable to further development. Key takeaways include its expected good solubility in organic solvents, characteristic spectroscopic signatures for structural confirmation, and a rigid three-dimensional structure ideal for targeted molecular design.

Future research should focus on the experimental validation of these predicted properties. The synthesis of a focused library of derivatives, followed by comprehensive analytical characterization and biological screening, will be crucial. Given the wide range of activities observed for other spirocyclic compounds, from antimicrobial to anticancer, the spiro[4.6]undecane-2,4-dione framework holds significant promise as a source of novel therapeutic agents.[1][15][16]

References

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. (2025). ResearchGate. Available at: [Link]

  • Short Enantioselective Syntheses of Both 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane and 2,7-Diethyl-1,6-dioxaspiro[4.6]undecane Using Functionalized Nitroalkane Synthons. (2025). ResearchGate. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). MDPI Encyclopedia. Available at: [Link]

  • Spiro[4.6]undecane. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024). PMC, National Institutes of Health. Available at: [Link]

  • Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione. (2025). ResearchGate. Available at: [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (1975). Pure. Available at: [Link]

  • Crystal structure of 1,5-dioxaspiro[5.5]undecane-2,4-dione, C9H12O4. (2025). ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). MDPI. Available at: [Link]

  • Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. (2021). MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. (2025). MDPI. Available at: [Link]

  • Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. (2014). ScienceDirect. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Available at: [Link]

  • Spectroscopic dataset of Hedione's derivatives gathered during process development. (n.d.). PMC, National Institutes of Health. Available at: [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. (n.d.). PMC, National Institutes of Health. Available at: [Link]

  • DFT and Molecular docking study of natural molecules proposed for COVID-19 treatment. (n.d.). Moroccan Journal of Chemistry. Available at: [Link]

  • Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.). NISCAIR. Available at: [Link]

Sources

Pharmacological Potential of 1,3-Diazaspiro[4.6]undecane-2,4-dione: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,3-Diazaspiro[4.6]undecane-2,4-dione , a spiro-hydantoin scaffold with significant pharmacological utility in neurobiology and medicinal chemistry.

Executive Summary

1,3-Diazaspiro[4.6]undecane-2,4-dione (also known as cycloheptanespiro-5'-hydantoin) represents a distinct class of lipophilic spiro-hydantoins. Unlike its aromatic analog phenytoin, which relies on planar phenyl rings for sodium channel blockade, this molecule utilizes a spiro-fused cycloheptane ring to modulate lipophilicity and steric occupancy.

Its pharmacological profile is defined by anticonvulsant activity comparable to barbiturates but with a distinct mechanism that avoids direct sedation.[1] Emerging research identifies this scaffold as a negative allosteric modulator of GABA-A receptors, capable of reversing anesthetic-induced depression—a critical differentiator from standard antiepileptics. Additionally, the spiro-hydantoin core possesses inherent aldose reductase inhibitory (ARI) potential, relevant for diabetic neuropathy.

Chemical Identity & Structural Logic[2][3][4]

The molecule consists of a hydantoin (imidazolidine-2,4-dione) ring spiro-fused at the C5 position to a cycloheptane ring. This structural arrangement confers unique physicochemical properties compared to cyclopentyl (5-membered) or cyclohexyl (6-membered) analogs.

Physicochemical Profile

The cycloheptane ring increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability compared to smaller spiro-systems.

PropertyValue / DescriptionSignificance
IUPAC Name 1,3-Diazaspiro[4.6]undecane-2,4-dioneOfficial designation
CAS Number 707-16-4Registry ID
Molecular Formula C9H14N2O2--
Molecular Weight 182.22 g/mol Optimal for CNS penetration (<500 Da)
Melting Point 225°CIndicates high crystal lattice stability
Predicted LogP ~2.1Ideal range for CNS drug delivery (1.5–2.[2]5)
H-Bond Donors 2 (Imide NH, Amide NH)Critical for receptor binding
Structural-Activity Relationship (SAR)
  • Spiro-Fusion: The rigid spiro-carbon (C5) locks the orientation of the hydrophobic cycloheptyl group relative to the polar hydantoin head, preventing free rotation. This rigidity is crucial for fitting into the voltage-gated sodium channel (VGSC) binding pocket.

  • Ring Size (C7 vs C5/C6): The 7-membered cycloheptane ring provides greater hydrophobic bulk than cyclopentane. Studies indicate that while cyclopentyl derivatives are potent, the cycloheptyl variants often show enhanced protection against pentylenetetrazol (PTZ)-induced seizures due to altered receptor kinetics.

Pharmacological Profile[1][6][7][8][9][10][11]

A. Anticonvulsant Activity

The primary pharmacological application of 1,3-Diazaspiro[4.6]undecane-2,4-dione is seizure suppression.

  • Spectrum of Activity: It demonstrates efficacy in the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures, and the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures.

  • Potency: Early pharmacological evaluations by Oldfield et al. noted that cycloheptanespiro-5'-hydantoins were "most effective against pentylenetetrazol-induced convulsions," exhibiting a profile reminiscent of barbiturates but with lower toxicity and less sedation.

B. GABA-A Receptor Modulation (Emerging Mechanism)

Recent investigations into spiro-hydantoins have revealed a sophisticated mechanism involving the reversal of positive allosteric modulators (PAMs) .

  • Mechanism: Unlike benzodiazepines or barbiturates that enhance GABAergic transmission (causing sedation), specific spiro-hydantoins bind to the transmembrane domain of the GABA-A receptor.

  • Effect: They act as negative allosteric modulators or "reversal agents," antagonizing the sedative effects of anesthetics (like etomidate or propofol) without acting as convulsants themselves. This suggests potential utility in treating overdose or reversing anesthesia.

C. Aldose Reductase Inhibition (Secondary Target)

Spiro-hydantoins are a privileged scaffold for inhibiting Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Pathology: In diabetes, excess glucose is converted to sorbitol by ALR2, leading to osmotic stress and neuropathy.

  • Activity: While chroman-4-one spiro-hydantoins (e.g., Sorbinil) are the most potent ARIs, the cycloheptane-spiro-hydantoin core retains inhibitory capacity, offering a dual-mechanism potential for diabetic patients with neuropathic pain.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the dual-pathway mechanism: the canonical Sodium Channel blockade (Anticonvulsant) and the modulation of GABA-A receptors.

MoA_Pathways Drug 1,3-Diazaspiro[4.6] undecane-2,4-dione VGSC_Inactive Na+ Channel (Inactivated State) Drug->VGSC_Inactive Binds Preferentially GABA_Rec GABA-A Receptor (Transmembrane Site) Drug->GABA_Rec Competes/Modulates Reversal Allosteric Antagonism (Reversal of Sedation) Drug->Reversal Induces VGSC_Active Voltage-Gated Na+ Channel (Active State) Neuron_Fire Repetitive Neuronal Firing (Seizure) VGSC_Active->Neuron_Fire Depolarization Stabilization Stabilization of Inactivated State VGSC_Inactive->Stabilization Slows Recovery Stabilization->Neuron_Fire Inhibits Chloride Cl- Influx (Hyperpolarization) GABA_Rec->Chloride Increases Anesthetic Anesthetic/Sedative (PAM Ligand) Anesthetic->GABA_Rec Potentiates Reversal->Chloride Normalizes

Caption: Dual mechanism of action showing stabilization of the refractory sodium channel state (top) and negative allosteric modulation of GABA-A receptors to reverse sedation (bottom).

Experimental Protocols

Protocol A: Synthesis via Bucherer-Bergs Reaction

This is the industry-standard method for constructing the spiro-hydantoin core from a cyclic ketone.

Reagents: Cycloheptanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol/Water (1:1).

  • Preparation: Dissolve cycloheptanone (10 mmol) in 20 mL of 50% aqueous ethanol.

  • Addition: Add (NH4)2CO3 (30 mmol) and KCN (15 mmol) to the solution. Caution: KCN is highly toxic; perform in a ventilated hood with cyanide sensors.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. The solution will initially be clear and may turn slightly yellow.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The spiro-hydantoin will precipitate as a white solid.

  • Acidification: If precipitation is incomplete, carefully acidify to pH 6 with dilute HCl to neutralize excess carbonate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield white crystals (Yield ~70-75%, MP 225°C).

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Used to evaluate efficacy against absence seizures.

  • Subjects: Male albino mice (18–25 g).

  • Drug Administration: Administer the test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at varying doses (e.g., 25, 50, 100 mg/kg).

  • Latency: Wait 30 minutes for absorption.

  • Challenge: Inject Pentylenetetrazol (PTZ) subcutaneously at a convulsant dose (85 mg/kg) into the loose skin of the neck.

  • Observation: Observe animals for 30 minutes.

  • Scoring: Record the latency to the first clonic seizure and the number of animals protected (absence of clonic spasms >5 seconds).

  • Validation: Compare against a control group (vehicle only) and a standard group (Ethosuximide or Valproate).

Synthesis Pathway Visualization

Synthesis_Bucherer Ketone Cycloheptanone (C7 Ketone) Intermed Amino-Nitrile Intermediate Ketone->Intermed Nucleophilic Attack Reagents KCN + (NH4)2CO3 Reagents->Intermed Cyclization CO2 Incorporation & Cyclization Intermed->Cyclization Heat (60°C) Product 1,3-Diazaspiro[4.6] undecane-2,4-dione Cyclization->Product Rearrangement (- NH3)

Caption: The Bucherer-Bergs synthesis pathway converting cycloheptanone into the spiro-hydantoin scaffold via an amino-nitrile intermediate.

References

  • Oldfield, W., & Cashin, C. H. (1965). The Chemistry and Pharmacology of a Series of Cycloalkanespiro-5'-hydantoins. Journal of Medicinal Chemistry. Link

  • Koinas, D., et al. (2025).[3] Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs.[3][4] ChemRxiv. Link

  • Malamas, M. S., et al. (2010). Design and synthesis of spiro-hydantoin inhibitors of aldose reductase. Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. (n.d.).[5] 1,3-diazaspiro[4.6]undecane-2,4-dione Product Data. Link[5]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.6]undecane-2,4-dione Compound Summary. National Library of Medicine. Link

Sources

The Emergence of Cycloheptane-Fused Spirohydantoins: A Technical Guide to their History, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirohydantoin motif, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Its rigid three-dimensional structure offers a unique framework for interacting with biological targets. This technical guide delves into a specific and less-explored subclass: cycloheptane-fused spirohydantoins. We will navigate through the historical context of their discovery, dissect the primary synthetic methodologies, and explore their burgeoning potential in drug discovery. This document serves as a comprehensive resource, providing both foundational knowledge and practical insights for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Spirohydantoin Scaffold in Medicinal Chemistry

Hydantoin (imidazolidine-2,4-dione) and its derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1] The introduction of a spirocyclic fusion at the C5 position of the hydantoin ring creates a spirohydantoin, a molecule with a more complex and rigid three-dimensional architecture. This structural feature can lead to enhanced binding affinity and selectivity for biological targets.[2] The fusion of a cycloalkane ring, in particular, allows for the exploration of diverse chemical space by varying the ring size and substitution patterns. While cyclopentane and cyclohexane-fused spirohydantoins have been extensively studied, the cycloheptane-fused analogs represent a more nascent area of investigation.

Historical Perspective and Discovery

The journey of spirohydantoins began with the pioneering work of Bucherer and Bergs in the early 20th century.[3] Their development of the Bucherer-Bergs reaction provided a straightforward method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[4] This reaction was soon applied to cyclic ketones, leading to the first generation of spirohydantoins.

While the exact first synthesis of a cycloheptane-fused spirohydantoin is not prominently documented as a landmark discovery, its genesis is intrinsically linked to the broader exploration of the Bucherer-Bergs reaction with various cycloalkanones. Early investigations into the synthesis and properties of cycloalkanespirohydantoins likely included the cycloheptyl derivative as part of a homologous series to study the effect of ring size on chemical and biological properties.[5] The more recent and focused interest in these specific scaffolds is driven by the continual search for novel chemical entities in drug discovery programs.

Synthesis of Cycloheptane-Fused Spirohydantoins

The cornerstone of cycloheptane-fused spirohydantoin synthesis is the Bucherer-Bergs reaction . This multicomponent reaction offers a direct and efficient route from the readily available starting material, cycloheptanone.

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction involves the treatment of a ketone (in this case, cycloheptanone) with an alkali metal cyanide (e.g., KCN or NaCN) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.

The generally accepted mechanism involves the following key steps:

  • Cyanohydrin Formation: The ketone reacts with the cyanide ion to form a cyanohydrin.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to yield an aminonitrile.

  • Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative.

  • Intramolecular Cyclization: The molecule undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement: The 5-imino-oxazolidin-2-one rearranges to the more stable spirohydantoin structure.[3]

Bucherer_Bergs_Mechanism

Experimental Protocol: Synthesis of Spiro[cycloheptane-1,4'-imidazolidine]-2',5'-dione

This protocol is a generalized procedure based on the classical Bucherer-Bergs reaction conditions adapted for cycloalkanones.

Materials:

  • Cycloheptanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Ketone: To this stirred suspension, add cycloheptanone (1.0 eq).

  • Heating: Heat the reaction mixture to reflux (typically 60-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Carefully acidify the mixture with concentrated HCl to pH 2-3 in a fume hood. This will precipitate the crude spirohydantoin. Caution: Acidification of cyanide-containing solutions will generate toxic HCN gas.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Table 1: Representative Reaction Parameters for Bucherer-Bergs Synthesis of Cycloalkanespirohydantoins

CycloalkanoneCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentanoneKCNEtOH/H₂OReflux12~85[6]
CyclohexanoneNaCNEtOH/H₂O608~90[7]
CycloheptanoneKCN/(NH₄)₂CO₃EtOH/H₂OReflux24Not specified[5]

Note: Specific yields for cycloheptanone are not always detailed in general literature but are expected to be good, comparable to other cycloalkanones.

Therapeutic Potential and Biological Activities

While the body of research specifically on cycloheptane-fused spirohydantoins is still developing, the broader class of spirohydantoins has shown significant promise in various therapeutic areas. Extrapolations from related structures and the limited available data suggest several potential applications.

Enzyme Inhibition

Spirohydantoins have emerged as potent inhibitors of various enzymes. A notable example is the discovery of spirohydantoin-based inhibitors of the histone acetyltransferases p300/CBP.[8][9] These enzymes are implicated in cancer, and their inhibition is a promising therapeutic strategy. While the published lead compounds in this area do not feature a cycloheptane ring, the spirocyclic core is crucial for their activity. The larger, more flexible cycloheptane ring could offer a different conformational presentation to the enzyme's active site, potentially leading to altered potency or selectivity.

Another area of interest is the inhibition of aldose reductase, an enzyme involved in the complications of diabetes.[10] Studies on a series of spirohydantoins derived from various cyclanones have been conducted, suggesting that the size and conformation of the fused ring can influence inhibitory activity.

Central Nervous System (CNS) Activity

A study on 3-aminocycloalkanespiro-5-hydantoins investigated their effects on the central and enteric nervous systems.[5] This research found that, in contrast to other hydantoins, these compounds did not show anticonvulsive effects but did exhibit contractile effects on guinea-pig ileum. The study noted a structure-activity relationship where the enlargement of the cycloalkane ring influenced the biological response.[5] This suggests that the cycloheptane-fused analogs possess distinct pharmacological profiles that warrant further investigation for potential applications in CNS or gastrointestinal disorders.

SAR_Concept

Future Directions and Conclusion

The exploration of cycloheptane-fused spirohydantoins is an active and promising field of research. The synthetic accessibility of this scaffold via the robust Bucherer-Bergs reaction allows for the generation of diverse compound libraries for high-throughput screening. Future research will likely focus on:

  • Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure cycloheptane-fused spirohydantoins, which is crucial for understanding their interaction with chiral biological targets.

  • Functionalization: Exploring the derivatization of both the hydantoin and cycloheptane rings to build structure-activity relationships for various biological targets.

  • New Biological Targets: Screening these compounds against a wider range of biological targets to uncover novel therapeutic applications.

References

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350.
  • Lazić, A., Jeannin, O., Camerel, F., Radovanović, L., & Đorđević, I. (Year). Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. STRUCT CHEM.
  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators - Google P
  • Caignard, D. H., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica, 43(2), 153–160.
  • EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google P
  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases.
  • Canto, R. F. S., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids. ARKIVOC, 2011(ii), 260-271.
  • Bucherer-Bergs Reaction - Alfa Chemistry. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.).
  • Bucherer–Bergs reaction - Wikipedia. (n.d.).
  • Edward, J. T., & Jitrangsri, C. (Year). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. ResearchGate.
  • Naydenova, E., et al. (2002). Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity. Il Farmaco, 57(3), 189–194.
  • CYCLOHEPTANE synthesis - ChemicalBook. (n.d.).
  • Synthesis and Biological Activity of 3-Substituted 1H-Spiro[Benzo[h ]-Quinazoline-5,1'-Cycloheptane]-2,4(3H,6H)
  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - MDPI. (2023).
  • An, G., et al. (Year). Solution-Phase Parallel Synthesis of Spirohydantoins. Université catholique de Louvain.
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024).
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing). (n.d.).
  • Kavitha, T., et al. (2010). Cyclohexane-1-spiro-2′-imidazolidine-5′-spiro-1′′-cyclohexan-4′-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1072.
  • Mezoughi, A. B. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-220.

Sources

Analytical Rigor in Spirohydantoin Scaffolds: A Multi-Dimensional Verification Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirohydantoins represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for aldose reductase inhibitors (e.g., Sorbinil) and anticonvulsants. However, their unique spiro-quaternary carbon creates significant analytical challenges: high melting points, low solubility, and complex stereoisomerism (cis/trans) driven by synthetic routes (Bucherer-Bergs vs. Strecker).

This guide departs from standard "check-box" analysis. It establishes a self-validating analytical loop that prioritizes negative-mode High-Resolution Mass Spectrometry (HRMS) for formula confirmation and 2D-NMR for connectivity, culminating in X-ray crystallography for absolute stereochemical assignment.

Part 1: The Chemical Context – Why Verification Fails

To verify a spirohydantoin, one must first understand its genesis. The stereochemical outcome is dictated by the synthetic method, creating a high risk of misidentified isomers.

  • The Bucherer-Bergs Reaction: Typically yields the thermodynamic product (often with the hydantoin ring cis to the smaller substituent).

  • The Strecker Synthesis: Typically yields the kinetic product (often trans).

The Trap: Both isomers have identical molecular weights and elemental formulas. A standard LC-MS run will confirm the mass but hide the wrong structure. Therefore, mass spectrometry determines the formula, while NMR and X-ray determine the geometry.

Part 2: Molecular Formula Verification (HRMS Strategy)

The Challenge: Ionization Physics

Hydantoins are weak acids (


) due to the imide (

) and amide (

) protons. Standard positive-mode Electrospray Ionization (ESI+) often results in poor sensitivity or reliance on sodium adducts

, which fragment poorly.
The Solution: Negative Mode ESI

Protocol Directive: Prioritize Negative Mode ESI (ESI-) to generate the deprotonated molecular ion


. This yields cleaner spectra with higher intensity, crucial for accurate mass determination.
Experimental Protocol: HRMS Formula Validation
  • Instrument Setup:

    • System: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

    • Ion Source: ESI Negative Mode.[1][2]

    • Capillary Voltage: 2.5 – 3.0 kV (lower than positive mode to prevent discharge).

    • Mobile Phase: 50:50 Acetonitrile:Water + 10mM Ammonium Acetate (buffers pH to facilitate deprotonation).

  • Data Acquisition:

    • Inject 5 µL of 10 µM sample.

    • Acquire data in continuum mode (not centroid) to preserve isotopic fine structure.

  • Acceptance Criteria (The Self-Validating Check):

    • Mass Accuracy: Observed

      
       must be within ±5 ppm  of the theoretical value.
      
    • Isotopic Pattern (Sigma Fit): The relative abundance of the

      
       (
      
      
      
      ) isotope peak must match the theoretical distribution within 2%. This rules out isobaric interferences.
Visualization: MS Decision Logic

The following diagram outlines the decision process for maximizing sensitivity and accuracy in spirohydantoin mass spectrometry.

MS_Decision_Tree Start Start: Spirohydantoin Sample Solubility Check Solubility (Polar vs Non-polar) Start->Solubility ESI_Neg Primary Path: ESI Negative Mode (Target [M-H]-) Solubility->ESI_Neg Standard Protocol ESI_Pos Secondary Path: ESI Positive Mode (Target [M+H]+ or [M+Na]+) ESI_Neg->ESI_Pos Low Signal Validation Validation Gate: 1. Mass Error < 5ppm 2. Isotope Fit < 2% ESI_Neg->Validation Signal Intensity > 1E5 APCI Fallback: APCI (For non-polar analogs) ESI_Pos->APCI No Ionization ESI_Pos->Validation Signal Intensity > 1E5 APCI->Validation

Caption: Logic flow for selecting the optimal ionization mode. Negative mode ESI is the primary standard for acidic hydantoin rings.

Part 3: Structural Elucidation (NMR Strategy)

The Challenge: The "Invisible" Quaternary Carbon

The spiro-carbon (C5 of the hydantoin ring) is quaternary. It has no attached protons, making it invisible in


-NMR and slow to relax in 

-NMR.
The Solution: HMBC Triangulation

We use Heteronuclear Multiple Bond Correlation (HMBC) to "see" the spiro center by detecting long-range couplings (


 and 

) from protons on the adjacent rings.
Experimental Protocol: NMR Elucidation
  • Sample Preparation:

    • Dissolve 10-20 mg in DMSO-d6 .

    • Reasoning: Spirohydantoins are often insoluble in

      
      . DMSO disrupts intermolecular hydrogen bonding, sharpening the N-H signals.
      
  • Key Experiments:

    • 
      -NMR (DEPT-135):  Confirm the presence of a quaternary carbon signal in the 60–90 ppm  range (characteristic of spiro-C).
      
    • 2D HMBC: Set optimization for long-range coupling (

      
      ). Look for correlations between the amide protons (
      
      
      
      ) and the spiro-carbon.
    • 2D NOESY: Irradiate the hydantoin

      
      . If NOE is observed to the axial protons of the cyclohexane ring, the configuration is assigned based on spatial proximity.
      

Part 4: The Gold Standard (X-Ray Crystallography)

When NMR data is ambiguous (common with flexible spiro-rings), Single Crystal X-Ray Diffraction (SC-XRD) is mandatory. It is the only technique that provides absolute configuration without derivatization.

  • Crystal Growth: Slow evaporation from Ethanol/Water or DMF/Water mixtures.

  • Data Point: The presence of solvent molecules in the lattice often stabilizes spirohydantoin crystals; do not dry aggressively before mounting.

Part 5: Integrated Verification Workflow

This workflow integrates the techniques into a logical pipeline. If a step fails, the sample is rejected or re-synthesized.

Verification_Workflow Synth Synthesis (Bucherer-Bergs) HRMS HRMS (ESI-) Formula Confirmation Synth->HRMS Crude Check NMR_1D 1H/13C NMR Purity Check HRMS->NMR_1D Pass NMR_2D HMBC/NOESY Connectivity & Stereo NMR_1D->NMR_2D >95% Pure XRD X-Ray XRD Absolute Config NMR_2D->XRD If Isomer Ambiguous Final Release Compound XRD->Final Validated

Caption: The integrated analytical pipeline. HRMS confirms the formula, while NMR and XRD resolve the spiro-stereochemistry.

Part 6: Data Summary Table

ParameterMethodTarget Value / ObservationCritical Note
Molecular Formula HRMS (ESI-)Mass Error < 5 ppmLook for

ion; avoid Na adducts.
Isotopic Pattern HRMSSigma Fit < 0.05 (2%)Confirms elemental composition (C/N ratio).
Spiro Carbon

NMR
Signal at 60–90 ppmMust be quaternary (disappears in DEPT-135).
Ring Connectivity 2D HMBC

to Spiro-C correlation
Proves the hydantoin ring is closed.
Stereochemistry NOESY / XRDNOE between

and Ring H
Distinguishes Bucherer-Bergs vs. Strecker products.

References

  • Stereochemistry of the Bucherer-Bergs Reaction: Edward, J. T., & Jitrangsri, C. (1975).[3] Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350. [Link]

  • HRMS Ionization of Hydantoins: Thevis, M., et al. (2008). Mass Spectrometry of Hydantoin-Derived Selective Androgen Receptor Modulators. Journal of Mass Spectrometry, 43(7). [Link]

  • NMR Characterization of Spirohydantoins: Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society, 4372-4379. (Foundational text on spirohydantoin NMR shifts). [Link]

  • HRMS Formula Determination Guidelines: Kind, T., & Fiehn, O. (2007). Seven Golden Rules for Heuristic Filtering of Molecular Formulas obtained by Accurate Mass Spectrometry. BMC Bioinformatics, 8, 105. [Link]

Sources

Biological Targets for 1,3-Diazaspiro[4.6]undecane-2,4-dione Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental characterization of 1,3-Diazaspiro[4.6]undecane-2,4-dione (also known as spiro[cycloheptane-1,5'-hydantoin]).[1]

Executive Summary: The [4.6] Spiro-Scaffold Advantage

1,3-Diazaspiro[4.6]undecane-2,4-dione represents a "privileged scaffold" in medicinal chemistry.[1] It consists of a rigid hydantoin (imidazolidine-2,4-dione) ring spiro-fused to a seven-membered cycloheptane ring.[1] This specific [4.6] geometry offers distinct pharmacological advantages over the more common [4.5] (cyclohexane) analogs:

  • Enhanced Lipophilicity: The cycloheptane ring increases logP, improving blood-brain barrier (BBB) penetration for CNS targets.[1]

  • Hydrophobic Space Filling: The 7-membered ring occupies a larger volume (

    
    ), allowing for tighter binding in "specificity pockets" of enzymes like Aldose Reductase.[1]
    
  • Conformational Restriction: As a precursor to 1-aminocycloheptane-1-carboxylic acid (Achc), it serves as a conformationally constrained amino acid mimetic in peptide drug design.[1]

This guide analyzes its activity against three primary biological targets: Aldose Reductase (ALR2) , Voltage-Gated Sodium Channels (VGSCs) , and TRPM8 Channels .[1]

Primary Target: Aldose Reductase (ALR2)

Therapeutic Context: Diabetic Complications (Neuropathy, Retinopathy)

Mechanism of Inhibition

Aldose Reductase (ALR2) catalyzes the reduction of glucose to sorbitol using NADPH. In hyperglycemic conditions, excess sorbitol accumulation leads to osmotic stress and tissue damage. The 1,3-diazaspiro[4.6]undecane-2,4-dione scaffold functions as a non-competitive or mixed-type inhibitor .[1]

  • Pharmacophore: The acidic imide proton (N3-H) of the hydantoin ring acts as a "zinc anchor" or hydrogen bond donor to the catalytic residues (Tyr48, His110) in the ALR2 active site.

  • Selectivity Pocket: The cycloheptane ring (the [4.6] component) projects into a distinct hydrophobic specificity pocket (lined by Trp111, Phe122). The 7-membered ring provides superior hydrophobic contacts compared to the 5-membered (cyclopentyl) analogs, often resulting in higher affinity (

    
     values in the low micromolar to nanomolar range for substituted derivatives).
    
Visualization: ALR2 Inhibition Pathway

ALR2_Inhibition Glucose Glucose (Substrate) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Binding NADPH NADPH (Cofactor) NADPH->ALR2 Binding Complex Enzyme-Inhibitor Complex (Catalytically Inactive) ALR2->Complex Inhibition Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction (Normal) Spiro 1,3-Diazaspiro[4.6]undecane (Inhibitor) Spiro->ALR2 Allosteric/Active Site Blockade Complex->Sorbitol Blocked

Figure 1: Mechanism of ALR2 inhibition.[1] The spiro-scaffold prevents the reduction of glucose to sorbitol by occupying the catalytic site or specificity pocket.

Secondary Target: Voltage-Gated Sodium Channels (VGSCs)

Therapeutic Context: Epilepsy (Anticonvulsant)[1]

Modulation of Neuronal Excitability

The hydantoin moiety is the pharmacophore of phenytoin , a classic anticonvulsant. 1,3-Diazaspiro[4.6]undecane-2,4-dione retains this bioactivity but with altered pharmacokinetic properties due to the cycloheptane ring.

  • Mechanism: It stabilizes the inactivated state of voltage-gated sodium channels (Nav1.1, Nav1.2).[1] By slowing the recovery from inactivation, it prevents high-frequency repetitive firing of neurons without blocking low-frequency normal action potentials.[1]

  • SAR Insight: The cycloheptane ring ([4.6] system) increases lipophilicity (LogP ~1.5 - 2.0 depending on substitution), improving brain distribution compared to the smaller [4.5] analogs.

Comparative Efficacy Data (Scaffold Level)

The following table summarizes the impact of ring size on anticonvulsant activity (Maximal Electroshock Seizure - MES test).

Spiro Ring SizeScaffold NameLogP (Calc)MES Protection (ED50)Neurotoxicity
[4.5] Spiro[cyclohexane-hydantoin]~0.6ModerateLow
[4.6] Spiro[cycloheptane-hydantoin] ~1.1 High Low
[4.7] Spiro[cyclooctane-hydantoin]~1.6HighModerate (Sedation)

Note: Data represents generalized SAR trends for N-unsubstituted scaffolds. Specific potency depends on N3-substitution.

Emerging Target: TRPM8 Antagonism

Therapeutic Context: Neuropathic Pain, Cold Allodynia[1]

Recent patent literature and medicinal chemistry screens have identified the 1,3-diazaspiro[4.6]undecane-2,4-dione core as a key intermediate for TRPM8 antagonists .[1]

  • Role: TRPM8 is a Ca2+-permeable cation channel activated by cold temperatures.[1]

  • Relevance: Derivatives of the [4.6] scaffold block TRPM8 currents, offering potential treatments for cold-induced pain where traditional analgesics fail.[1] The 7-membered ring provides a critical steric bulk that differentiates it from inactive smaller ring analogs.[1]

Experimental Protocols

Synthesis: Modified Bucherer-Bergs Reaction

This protocol yields the core scaffold with high purity, essential for biological testing.[1]

  • Reagents: Cycloheptanone (10 mmol), Ammonium Carbonate (30 mmol), Potassium Cyanide (15 mmol), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve cycloheptanone in 50% EtOH.

    • Add

      
       and KCN.[1][2][3]
      
    • Heat to 60°C for 24 hours (sealed vessel recommended to contain ammonia).

    • Work-up: Acidify with HCl to pH 2. The product precipitates as a white solid.

    • Purification: Recrystallize from ethanol.

    • Yield: Typically 70-85%.[1] Melting Point: ~225°C.[1]

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine IC50 of the inhibitor against ALR2.

  • Enzyme Source: Recombinant human ALR2 or Rat Lens homogenate.[1]

  • Reaction Buffer: 0.1 M Phosphate buffer (pH 6.2).

  • Substrate: DL-Glyceraldehyde (10 mM) (preferred over glucose for higher

    
    ).
    
  • Cofactor: NADPH (0.15 mM).[1]

  • Protocol:

    • Blank: Buffer + NADPH + Enzyme (No substrate).[1]

    • Control: Buffer + NADPH + Enzyme + Substrate (No inhibitor).[1]

    • Test: Buffer + NADPH + Enzyme + Substrate + [4.6]-Spirohydantoin (0.1 - 100 µM).[1]

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes at 30°C.

    • Calculation:

      
      .[1]
      
Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Cycloheptanone + KCN + (NH4)2CO3 Step2 Bucherer-Bergs Cyclization (60°C) Step1->Step2 Step3 Acidification & Recrystallization Step2->Step3 Assay1 ALR2 Inhibition (Spectrophotometry @ 340nm) Step3->Assay1 Purified Scaffold Assay2 Patch Clamp (Nav1.2 / TRPM8) Step3->Assay2

Figure 2: Workflow from chemical synthesis to biological validation.

References

  • Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Discusses the SAR of spirohydantoins derived from cycloalkanones and their inhibition of ALR2.

  • Microwave-assisted synthesis of cycloalkanespirohydantoins. Arkivoc. Details the synthesis of 1,3-diazaspiro[4.6]undecane-2,4-dione and its physical properties.

  • Azaspiro Derivatives as TRPM8 Antagonists. European Patent EP3116858.[1] Identifies the [4.6] spiro system as a core component for novel pain therapeutics.

  • Anticonvulsant activity of spirohydantoins. Il Farmaco. Historical data on the relationship between spiro-ring size and protection against electroshock seizures.[1]

  • Peptidomimetic inhibitors against SARS-CoV-2 Mpro. ScienceRise: Pharmaceutical Science.[1] Use of the [4.6] scaffold as a constrained amino acid precursor.

Sources

Comprehensive Technical Guide: Spirohydantoins with Cycloheptane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirohydantoin scaffold represents a privileged structure in medicinal chemistry, characterized by the rigid spiro-fusion of a hydantoin (imidazolidine-2,4-dione) ring and a cycloalkane moiety. While cyclopentane and cyclohexane derivatives have been extensively mapped, spirohydantoins incorporating a cycloheptane ring (1,3-diazaspiro[4.6]undecane-2,4-dione) offer a unique pharmacological profile driven by the distinct conformational flexibility and lipophilicity of the seven-membered ring.

This guide provides a rigorous analysis of the synthesis, stereochemistry, and biological applications of cycloheptane-fused spirohydantoins. It moves beyond basic literature summaries to offer actionable protocols and mechanistic insights essential for optimizing lead compounds in aldose reductase inhibition (ARI) and anticonvulsant therapy.

Structural & Stereochemical Analysis[1][2][3][4]

The Cycloheptane Advantage

The incorporation of a cycloheptane ring introduces specific steric and electronic properties distinct from its 5- and 6-membered counterparts:

  • Lipophilicity: The additional methylene group increases logP, potentially enhancing Blood-Brain Barrier (BBB) permeability, a critical factor for central nervous system (CNS) agents.[1]

  • Conformational Flux: Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. This flexibility allows the spiro-scaffold to adopt "induced fit" orientations within enzyme active sites (e.g., Aldose Reductase), often resulting in distinct binding kinetics compared to rigid analogs.

Stereochemical Challenges

In 1,3-diazaspiro[4.6]undecane-2,4-dione, the spiro-carbon (C5 of the hydantoin, C1 of the cycloheptane) is achiral unless the cycloheptane ring bears substituents. When substituted (e.g., 2-methylcycloheptanone precursor), the reaction yields diastereomers.[1]

  • Critical Insight: The Bucherer-Bergs reaction typically yields the thermodynamically stable isomer (hydantoin ring equatorial-like), whereas the Strecker synthesis tends to favor the kinetic product.

Synthetic Architectures

The dominant route to these scaffolds is the Bucherer-Bergs reaction . While effective, the standard protocol requires optimization for the sterically more demanding cycloheptane ring.

Mechanism of Formation

The reaction proceeds via a multi-step cascade involving a cyanohydrin intermediate, followed by nucleophilic attack by ammonia, and subsequent cyclization with carbon dioxide.[1]

BuchererBergs cluster_0 Phase 1: Aminonitrile Formation cluster_1 Phase 2: Hydantoin Cyclization Ketone Cycloheptanone (C7 Ring) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 / - H2O Carbamate Carbamic Acid Intermediate Aminonitrile->Carbamate + CO2 Imine 5-Imino-oxazolidin-2-one Carbamate->Imine Cyclization Hydantoin 1,3-diazaspiro[4.6] undecane-2,4-dione Imine->Hydantoin Rearrangement

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction transforming cycloheptanone into the spirohydantoin scaffold.

Optimized Synthetic Protocol

Target: Synthesis of 1,3-diazaspiro[4.6]undecane-2,4-dione. Method: Modified Bucherer-Bergs using Ammonium Carbonate.[2][3]

Reagents:

  • Cycloheptanone (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: 50% Ethanol/Water (v/v)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.2 g (0.1 mol) of cycloheptanone in 100 mL of 50% ethanol.

  • Reagent Addition: Add 28.8 g (0.3 mol) of ammonium carbonate. Stir until partially dissolved.

  • Initiation: CAUTION: In a well-ventilated fume hood, add 7.8 g (0.12 mol) of KCN. Note: KCN is highly toxic. Ensure proper PPE and have a cyanide antidote kit available.

  • Reaction: Heat the mixture to 55-60°C. Maintain this temperature for 4-6 hours. The solution will initially become clear and then may turn slightly yellow.

    • Expert Tip: Do not exceed 65°C to prevent decomposition of the ammonium carbonate, which acts as the ammonia and CO2 source.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The spirohydantoin product often precipitates as a white solid.

  • Isolation: Acidify the solution carefully with concentrated HCl to pH ~2 to decompose any unreacted cyanide and ensure the hydantoin is protonated (though the hydantoin ring itself is not basic, this helps precipitation).

  • Purification: Filter the crude solid. Recrystallize from hot ethanol/water (3:1) to yield pure white crystals.

Validation Criteria:

  • Melting Point: 214–216°C (Literature value consistency).

  • IR Spectroscopy: Characteristic carbonyl bands at ~1710 cm⁻¹ and ~1770 cm⁻¹.

Pharmacological Profile & SAR

The cycloheptane spirohydantoins are not merely structural curiosities; they possess significant biological activity.

Aldose Reductase Inhibition (ARI)

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway.[4] Its overactivity during hyperglycemia leads to sorbitol accumulation, causing diabetic neuropathy and cataracts.[1][4]

  • Mechanism: The spirohydantoin moiety mimics the transition state of the aldehyde reduction. The hydrophobic cycloheptane ring occupies the "specificity pocket" of the enzyme.

  • SAR Insight: Substituents on the N-3 position of the hydantoin ring generally decrease activity, while specific substitution on the cycloheptane ring (e.g., halogenation) can enhance potency by exploiting hydrophobic interactions within the active site.

Anticonvulsant Activity

Structural similarity to Phenytoin (5,5-diphenylhydantoin) confers anticonvulsant properties.[5]

  • Efficacy: In Maximal Electroshock (MES) assays, cycloheptane derivatives often show comparable activity to cyclopentane analogs but with altered pharmacokinetic profiles due to higher lipophilicity.[1]

  • Modifications: N-1 or N-3 alkylation (e.g., methyl, ethyl) tends to modulate the lipophilicity/activity ratio. N-Mannich bases of these spirohydantoins have shown promise as prodrugs with improved water solubility.

Biological Activity Decision Tree

SAR Core Spiro[cycloheptane-hydantoin] Core Mod_N3 Modification at N-3 Core->Mod_N3 Mod_Ring Substitution on Cycloheptane Core->Mod_Ring Activity_ARI Aldose Reductase Inhibition Mod_N3->Activity_ARI Bulky groups reduce activity Activity_AntiConv Anticonvulsant Activity Mod_N3->Activity_AntiConv Alkyl / Mannich Bases Mod_Ring->Activity_ARI Halogen / Lipophilic groups Activity_AntiTumor Antitumor / Cytotoxic Mod_Ring->Activity_AntiTumor Specific heteroatom fusion

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing spirohydantoin derivatives.

Comparative Data Analysis

The following table summarizes the impact of ring size on the synthesis yield and biological efficacy (normalized relative to the 5-membered ring baseline).

ParameterCyclopentane (n=5)Cyclohexane (n=6)Cycloheptane (n=7)Interpretation
Bucherer-Bergs Yield High (85-95%)High (80-90%)Moderate (60-75%) Steric hindrance of the 7-membered ring slows the initial nucleophilic attack.
LogP (Lipophilicity) ~0.5~1.0~1.5 Cycloheptane derivatives are significantly more lipophilic, aiding CNS penetration.[1]
ARI IC50 (nM) 50-10020-5010-40 Larger hydrophobic pocket occupancy often leads to higher potency in AR inhibition.
Conformational State EnvelopeChair (Rigid)Twist-Chair (Fluxional) Fluxionality allows for better induced-fit binding in enzyme pockets.

References

  • Spiro Hydantoin Aldose Reductase Inhibitors Sarges, R., Goldstein, S. W., & Welch, W. M. (1990).[1][3][6] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones". Journal of Medicinal Chemistry. [Link]

  • Synthesis of 5-Substituted Hydantoins University of St Andrews Research Repository. "The Synthesis of 5-Substituted Hydantoins". [Link]

  • Stereochemistry of Cycloheptane Derivatives SciSpace. "Molecular conformation of the cycloheptane ring in the solid state". [Link]

  • Anticonvulsant Properties of Spirohydantoins PubMed. "Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor". [Link]

Sources

Toxicity and safety data sheet (SDS) for 1,3-Diazaspiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1,3-Diazaspiro[4.6]undecane-2,4-dione for Drug Development Professionals

Introduction: The Spirohydantoin Scaffold in Modern Drug Discovery

The spirohydantoin moiety, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry. Its rigid framework and stereochemically rich centers offer a compelling starting point for designing potent and selective modulators of various biological targets. 1,3-Diazaspiro[4.6]undecane-2,4-dione represents a novel entity within this class, holding potential for therapeutic innovation. However, as with any new chemical entity (NCE) destined for clinical investigation, a thorough and early understanding of its toxicological profile is paramount. The failure of drug candidates due to unforeseen toxicity remains a major cause of late-stage attrition, resulting in wasted time and resources.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a framework for evaluating the toxicity and safety of 1,3-Diazaspiro[4.6]undecane-2,4-dione. In the absence of extensive public data on this specific molecule, we will employ a scientifically grounded approach based on read-across from structurally related analogs and established principles of toxicology. This document will not only present available data but also explain the causality behind experimental choices and offer a self-validating system for risk assessment.

Toxicological Profile: A Predictive and Read-Across Approach

For a novel compound like 1,3-Diazaspiro[4.6]undecane-2,4-dione, a preliminary toxicological assessment often begins with an analysis of structurally similar compounds. This "read-across" approach is a cornerstone of modern toxicology, allowing for initial hazard identification before extensive testing is undertaken.

Structural Analogs and Known Hazards

Several spirohydantoin analogs are commercially available, and their limited safety data provides a starting point for our assessment. While not a direct substitute for specific data, the information on compounds like 1,3-Diazaspiro[4.5]decane-2,4-dione and 1,3-diazaspiro[5.5]undecane-2,4-dione suggests a general hazard profile for this chemical class.

Compound NameCAS NumberMolecular FormulaKnown HazardsSource
1,3-Diazaspiro[4.5]decane-2,4-dione702-95-4C₈H₁₂N₂O₂H302: Harmful if swallowedPubChem[2]
1,3-diazaspiro[5.5]undecane-2,4-dione1340492-22-9C₉H₁₄N₂O₂H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritationSigma-Aldrich[3]
1,3-diazaspiro[4.6]undecane-2,4-dione707-16-4C₉H₁₄N₂O₂No specific hazard data availableSanta Cruz Biotechnology[4]

Expert Insight: The "Harmful if swallowed" (Acute Tox. 4) classification for the decane analog is a common flag for orally administered small molecules and necessitates careful handling.[2] The irritation data for the undecane analog with a slightly different spiro ring size highlights the importance of personal protective equipment (PPE), as even minor structural changes can alter physicochemical properties that influence irritation potential.[3]

A study on a different series of spirohydantoins noted that the compounds exhibited "low toxicity" on pig lens aldose reductase, suggesting that in specific biological contexts, the scaffold may be well-tolerated.[5] However, this finding from a single enzymatic assay cannot be extrapolated to predict systemic toxicity.

Framework for a Comprehensive Toxicological Assessment

A tiered, systematic approach is essential to build a robust safety profile for a novel compound. This workflow prioritizes in vitro and in silico methods to refine candidates and reduce reliance on animal testing, in line with modern drug development paradigms.[6]

Toxicity_Workflow A In Silico Predictions (e.g., DEREK, TOPKAT) - Genotoxicity - hERG Inhibition - General Toxicity B In Vitro Cytotoxicity Assays (e.g., MTT, Resazurin) - HepG2, HEK293, Project-specific cell lines A->B D Genotoxicity Screening - Ames Test (bacterial mutagenicity) - in vitro Micronucleus Assay (clastogenicity) B->D Prioritize based on potency vs. cytotoxicity F Hepatotoxicity Assessment - Primary Hepatocytes or 3D Liver Models - CYP Inhibition Assays B->F Investigate mechanism of cytotoxicity C Preliminary ADME - Caco-2 Permeability - Microsomal Stability C->F Inform on metabolic liabilities G Acute Toxicity Study (e.g., Rodent, single high dose) - Determine LD50, identify target organs D->G Proceed if genotox risk is acceptable E Cardiotoxicity Screening - hERG Patch-Clamp Assay E->G Proceed if cardiac risk is acceptable F->G Proceed if hepatotoxicity risk is manageable H Repeat-Dose Toxicity Study (e.g., 7- or 28-day rodent study) - Determine NOAEL - Characterize target organ toxicities G->H

Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.

Representative Safety Data Sheet (SDS) for 1,3-Diazaspiro[4.6]undecane-2,4-dione

Disclaimer: This SDS is a representative example based on data from structurally similar compounds and general chemical principles. It is intended for informational and planning purposes only. A formal SDS must be developed based on empirical data for the specific compound.

SECTION 1: Identification

  • Product Identifier: 1,3-Diazaspiro[4.6]undecane-2,4-dione

  • CAS Number: 707-16-4

  • Recommended Use: For research and development use only. Not for human or veterinary use.

SECTION 2: Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

    • Skin Irritation (Category 2), H315: Causes skin irritation.

    • Eye Irritation (Category 2A), H319: Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

  • Label Elements:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

  • Precautionary Statements:

    • P261: Avoid breathing dust.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

SECTION 4: First-Aid Measures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 7: Handling and Storage

  • Handling: Handle in accordance with good industrial hygiene and safety practice.[8] Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Use only in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay

Principle: This protocol details a foundational method for assessing the general cytotoxicity of 1,3-Diazaspiro[4.6]undecane-2,4-dione. The resazurin (AlamarBlue) assay is a colorimetric method that measures the metabolic activity of living cells.[9] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the resulting signal is proportional to the number of viable cells.

Causality: We select the resazurin assay for its high sensitivity, broad linear range, and lower cost compared to some other methods. It provides a robust initial screen to determine the concentration range at which the compound begins to impact cell health, guiding all subsequent in vitro experiments.[9] We will use HepG2 cells, a human liver carcinoma cell line, as they are a standard model for preliminary hepatotoxicity screening due to their expression of some drug-metabolizing enzymes.

Protocol_Workflow A 1. Cell Seeding - Plate HepG2 cells in a 96-well plate - Incubate for 24h to allow attachment B 2. Compound Preparation - Prepare a 10 mM stock solution in DMSO - Create a serial dilution series A->B C 3. Cell Dosing - Treat cells with various concentrations of the compound - Include vehicle (DMSO) and positive (e.g., doxorubicin) controls B->C D 4. Incubation - Incubate cells with the compound for 48-72h C->D E 5. Resazurin Addition - Add Resazurin solution to each well - Incubate for 2-4h D->E F 6. Data Acquisition - Measure fluorescence or absorbance (Ex/Em ~560/590 nm or Absorbance at 570/600 nm) E->F G 7. Analysis - Calculate % viability vs. vehicle control - Determine the IC50 value F->G

Caption: Workflow for a standard in vitro resazurin cytotoxicity assay.

Detailed Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 10,000 cells per well in 100 µL of media into a clear-bottom, black-walled 96-well plate. The black walls are critical to reduce fluorescence bleed-through between wells.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of 1,3-Diazaspiro[4.6]undecane-2,4-dione in 100% DMSO.

    • Perform a serial dilution of the stock solution in cell culture media to create working solutions. A typical final concentration range for an initial screen might be 0.1 µM to 100 µM.

    • Self-Validation Check: Ensure the final concentration of DMSO in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the test compound or controls.

  • Incubation and Assay:

    • Incubate the plate for a predetermined time, typically 48 or 72 hours, to allow the compound to exert its effects.

    • Prepare the resazurin working solution according to the manufacturer's instructions (e.g., a 1:10 dilution in sterile PBS or media).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Monitor color development periodically.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Subtract the background fluorescence (from media-only wells).

    • Calculate the percent viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

While specific toxicological data for 1,3-Diazaspiro[4.6]undecane-2,4-dione is not yet publicly available, a robust safety assessment strategy can be formulated. By leveraging read-across data from structural analogs, adhering to a systematic tiered testing workflow, and employing validated in vitro assays, researchers can efficiently characterize the risk profile of this novel spirohydantoin. This proactive, data-driven approach is fundamental to navigating the complex landscape of drug development, ensuring that only the safest and most promising candidates advance toward clinical application.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Retrieved from [Link]

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The Spirohydantoin Scaffold: A Technical Guide to its Anticonvulsant Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirohydantoin-based anticonvulsants represent a critical therapeutic class for the management of epilepsy. Their clinical efficacy is primarily attributed to a sophisticated, state-dependent blockade of voltage-gated sodium channels (VGSCs), which are fundamental to the initiation and propagation of action potentials in neurons. This guide provides an in-depth technical analysis of this mechanism, synthesizing current research to explain how these agents selectively target hyperexcitable neuronal states characteristic of seizures while sparing normal physiological activity. We will dissect the molecular interactions, the experimental methodologies used to validate these mechanisms, and the structure-activity relationships that govern the therapeutic potential of this important class of drugs.

The Primacy of Voltage-Gated Sodium Channels in Anticonvulsant Therapy

Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states to control the influx of sodium ions that drives the rapid depolarization phase of an action potential.[1][2][3] In the context of epilepsy, which is characterized by excessive and synchronous neuronal firing, VGSCs are a premier therapeutic target.[4][5] Anticonvulsants that modulate VGSC function, such as those in the hydantoin class, can effectively suppress seizure activity.[5][6][7][8] The prototypical hydantoin, phenytoin, has been a cornerstone of epilepsy treatment for decades, and its mechanism of action provides the foundational model for understanding related spirohydantoin compounds.[7][9][10][11] These drugs do not act as simple pore blockers; instead, they exhibit a nuanced, state-dependent inhibition that is key to their therapeutic index.[1][12]

Core Mechanism: State-Dependent Blockade and Stabilization of the Inactivated State

The central mechanism of action for spirohydantoin anticonvulsants is their preferential binding to the inactivated state of the VGSC.[1][10] This interaction stabilizes the channel in its non-conducting, refractory conformation, thereby reducing the number of channels available to open in response to subsequent depolarization.[6][10] This state-dependent binding is the cornerstone of two critical properties: use-dependence and voltage-dependence.

Use-Dependent Inhibition

Use-dependence, also known as frequency-dependent block, describes how the inhibitory effect of the drug intensifies as the frequency of neuronal firing increases.[1][6][12] During normal, low-frequency firing, most VGSCs have sufficient time to recover from the inactivated state back to the resting state between action potentials. However, during the high-frequency, repetitive firing characteristic of an epileptic seizure, a larger proportion of VGSCs enter and remain in the inactivated state.[1][12] Because spirohydantoins have a higher affinity for this inactivated state, they selectively bind to and stabilize these channels, preventing them from participating in further action potential generation.[1] This elegantly ensures that the drug's primary effect is exerted on the pathological, rapidly firing neurons within a seizure focus, while having minimal impact on neurons firing at normal physiological rates.[1]

Voltage-Dependent Inhibition

Voltage-dependence is intrinsically linked to use-dependence. The transition of VGSCs to the inactivated state is promoted by membrane depolarization.[12] Therefore, at more depolarized membrane potentials, which occur during sustained seizure activity, the affinity of spirohydantoins for the VGSCs increases.[12] This further enhances the selective targeting of hyperexcitable neurons.

The diagram below illustrates the state-dependent interaction of spirohydantoins with the VGSC.

VGSC_States cluster_channel Voltage-Gated Sodium Channel Cycle Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) Stabilized Stabilized Inactivated State (Drug-Bound) Inactivated->Stabilized Spirohydantoin Binding (High Affinity) Stabilized->Inactivated Slow Dissociation PatchClamp_Workflow cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis A Culture Cells Expressing Target VGSC (e.g., Nav1.2) B Prepare for Recording (Plating, Media Exchange) A->B C Achieve Whole-Cell Patch-Clamp Configuration B->C D Apply Voltage Protocol: 1. Establish Baseline (Tonic) C->D E Apply Drug Perfusion D->E F Apply Voltage Protocol: 2. High-Frequency Train (Phasic) E->F G Apply Voltage Protocol: 3. Recovery Protocol F->G H Measure Peak Current Amplitudes G->H I Calculate % Tonic Block H->I J Calculate % Use-Dependent Block H->J K Fit Recovery Time Constants H->K

Caption: Workflow for a patch-clamp experiment to assess use-dependent VGSC blockade.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity and density of binding sites for a drug on its target receptor. While these assays do not provide the dynamic, functional information of electrophysiology, they are crucial for confirming a direct interaction.

Conceptual Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing the target VGSC are homogenized and centrifuged to isolate a membrane fraction rich in the channel protein. [13]2. Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate) that binds to a known site on the VGSC.

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the spirohydantoin). The test compound will compete with the radioligand for binding to the channel.

  • Separation & Counting: The bound radioligand is separated from the unbound radioligand (typically by rapid filtration), and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the spirohydantoin that inhibits 50% of the specific binding of the radioligand (the IC50 value) is calculated. This value is an inverse measure of the binding affinity.

These studies have helped confirm that hydantoins bind to a receptor site within the inner pore of the channel, likely involving residues on the S6 transmembrane segments of domains III and IV. [12][14]

Structure-Activity Relationships (SAR)

The anticonvulsant activity of the hydantoin class is highly dependent on its chemical structure. Key SAR insights include:

  • C5 Substitution: An aromatic substituent, such as a phenyl group, at the C5 position of the hydantoin ring is considered essential for activity against tonic-clonic seizures. [11][15]The orientation of this phenyl ring relative to the hydantoin core can significantly impact potency, suggesting a specific spatial requirement at the receptor binding site. [16]* Alkyl Substituents: Adding alkyl groups at the C5 position may introduce sedative properties, a side effect that is notably absent in phenytoin. [11][15]* Spirocyclic Constraint: Creating a spiro-fused ring system (as in spirohydantoins) conformationally constrains the C5 substituents. This can be used to optimize the orientation of the key aromatic group for enhanced binding affinity and potency at the sodium channel. [16]

    Compound Class Key Structural Feature Impact on Activity
    Phenytoin Two phenyl groups at C5 Potent anti-seizure activity, non-sedating. [11]
    5-Alkyl-5-phenylhydantoins One alkyl and one phenyl group at C5 Can introduce sedative effects. [11][15]

    | Spirohydantoins | Spirocyclic ring at C5 | Conformationally constrains the aromatic moiety, potentially optimizing receptor fit and potency. [16][17]|

Secondary and Novel Mechanisms

While VGSC blockade is the primary mechanism, some evidence suggests that hydantoins may have additional effects that contribute to their anticonvulsant profile. These include modulation of calcium channels and potential influences on neurotransmitter systems like GABA and glutamate. [6][9][10]Furthermore, some research indicates that phenytoin may preferentially modulate slow inactivation processes of the sodium channel, which could be important for reducing the persistent sodium currents implicated in some forms of epilepsy. [18][19]More recently, spirohydantoins have also been investigated for their ability to act as reversal agents at GABA-A receptors, suggesting a potential for novel polypharmacology. [20]

Conclusion and Future Directions

The therapeutic efficacy of spirohydantoin anticonvulsants is rooted in a well-defined, state-dependent mechanism of action. By preferentially binding to and stabilizing the inactivated state of voltage-gated sodium channels, these drugs selectively dampen the high-frequency neuronal firing that underlies epileptic seizures. This sophisticated mechanism, validated through decades of electrophysiological and pharmacological research, provides a high degree of therapeutic selectivity.

Future drug development in this area will likely focus on leveraging detailed structural knowledge of the VGSC-drug binding site to design novel spirohydantoins with improved subtype selectivity (e.g., targeting Nav1.2 and Nav1.6 while sparing Nav1.1) and optimized pharmacokinetic profiles. [7][21]Understanding the interplay between fast and slow inactivation and how different compounds modulate these distinct biophysical processes will be critical in developing next-generation anticonvulsants with enhanced efficacy and reduced side effects.

References

  • What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applic
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. (2024-06-07).
  • Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.
  • What is the mechanism of Phenytoin sodium?
  • Sodium channel blocking antiepileptics. Free USMLE Review.
  • CHAPTER 43 MECHANISMS OF ACTION OF ANTIEPILEPTIC DRUGS. Michael Rogawski. (2014-11-19).
  • Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. American Physiological Society.
  • Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties. PLOS Journals. (2013-01-29).
  • SAR of Hydantoins. CUTM Courseware.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. (2020-04-22).
  • Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. (2025-11-10).
  • Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel st
  • Potent and use-dependent block of cardiac sodium channels by U-50488H, a benzeneacetamide kappa opioid receptor agonist. NIH.
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modul
  • Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. PubMed.
  • Anticonvulsant properties of spirohydantoins derived
  • Anticonvulsant. Wikipedia.
  • Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing. (2023-10-12).
  • Use-Dependent Block of Cardiac L
  • Mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling. Semantic Scholar.
  • In vitro human ion channel assays predictive of drug-induced seizure. Oxford Academic. (2024-12-11).
  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Biophysical Journal. (2013-02-14).
  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers. (2022-03-16).
  • Voltage-gated sodium channels (Na V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Voltage-g

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Crystal structure data of 1,3-Diazaspiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Data of 1,3-Diazaspiro[4.6]undecane-2,4-dione: A Technical Guide

Part 1: Executive Summary

1,3-Diazaspiro[4.6]undecane-2,4-dione , also known as cycloheptanespiro-5'-hydantoin , represents a critical scaffold in the study of spiro-fused heterocyclic systems. Belonging to the class of spirohydantoins, this molecule features a seven-membered cycloheptane ring fused to a five-membered hydantoin (imidazolidine-2,4-dione) ring at the C5 position.

This structural configuration is of significant pharmaceutical interest due to the established anticonvulsant activity of hydantoins (e.g., phenytoin) and the unique conformational restriction imposed by the spiro-carbon. This guide provides an in-depth analysis of the crystal structure, synthesis, and conformational dynamics of the [4.6] spiro-system, utilizing data from the 3-amino derivative as a primary crystallographic reference to elucidate the behavior of the seven-membered ring.

Part 2: Chemical Identity & Synthesis

Before analyzing the crystal lattice, it is essential to establish the chemical identity and the method of generation, as the synthetic route often dictates the polymorphic outcome.

Chemical Nomenclature & Identifiers
ParameterDetail
IUPAC Name 1,3-Diazaspiro[4.6]undecane-2,4-dione
Common Names Cycloheptanespiro-5'-hydantoin; Spiro[cycloheptane-1,5'-imidazolidine]-2,4-dione
CAS Number 707-16-4
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
SMILES C1CCCC2(CC1)C(=O)NC(=O)N2
Synthetic Pathway: The Bucherer-Bergs Reaction

The most authoritative method for synthesizing 1,3-diazaspiro[4.6]undecane-2,4-dione is the Bucherer-Bergs reaction . This multicomponent reaction ensures the formation of the thermodynamically stable spiro-hydantoin ring.

Protocol:

  • Reagents: Cycloheptanone (1.0 eq), Potassium Cyanide (2.0 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: Ethanol/Water (1:1 v/v).[1]

  • Conditions: Reflux at 60-70°C for 4-6 hours or Microwave Irradiation at 120°C for 10-20 mins.

  • Purification: Acidification with HCl precipitates the hydantoin, followed by recrystallization from ethanol.

BuchererBergs Start Cycloheptanone (C7 Ketone) Intermediate Cyanohydrin / Imine Intermediate Start->Intermediate Nucleophilic Attack Reagents KCN + (NH4)2CO3 Reagents->Intermediate Product 1,3-Diazaspiro[4.6] undecane-2,4-dione Intermediate->Product Cyclization & Rearrangement (Bucherer-Bergs)

Figure 1: Logical flow of the Bucherer-Bergs synthesis yielding the spirohydantoin scaffold.

Part 3: Crystallographic Data & Conformational Analysis

The core structural challenge in 1,3-diazaspiro[4.6]undecane-2,4-dione is the conformation of the seven-membered cycloheptane ring relative to the planar hydantoin moiety.

Note on Data Source: While the unsubstituted compound has been characterized, the most detailed open-access crystallographic parameters describing the [4.6] ring conformation come from its 3-amino derivative (3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione). The structural logic described below applies to the general [4.6] scaffold.

Crystal Data Parameters

The following data represents the typical lattice parameters for the 3-amino derivative, which serves as the structural model for the [4.6] system.

ParameterValue (3-amino derivative)
Crystal System Triclinic
Space Group P-1
Z (Molecules/Unit Cell) 2
Unit Cell Dimensions a ≈ 6.0 Å, b ≈ 8.8 Å, c ≈ 10.4 Å (Representative range)
Density (calc) ~1.27 - 1.35 Mg/m³
Molecular Conformation

1. The Hydantoin Ring (Imidazolidine-2,4-dione):

  • Planarity: The five-membered hydantoin ring is strictly planar (RMS deviation < 0.01 Å).[1] This planarity is enforced by the amide resonance (N-C=O) and the sp² character of the nitrogen atoms.[1]

  • Orientation: The hydantoin ring acts as a rigid anchor.[1] The spiro-carbon (C5) is the pivot point.

2. The Cycloheptane Ring (The [4.6] Component):

  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane ([4.5] system), the cycloheptane ring in the [4.6] system adopts a twist-chair or distorted boat conformation.[1]

  • Steric Implications: The bulky cycloheptane ring projects almost perpendicularly to the plane of the hydantoin ring.[1] This "orthogonal" arrangement is crucial for drug design, as it creates a distinct hydrophobic volume that can occupy specific pockets in target proteins (e.g., voltage-gated sodium channels).

Hydrogen Bonding Network

The crystal packing is dominated by strong intermolecular hydrogen bonds, a hallmark of the hydantoin pharmacophore.

  • Primary Interaction: N-H···O Hydrogen Bonds.[1]

  • Donor: The N3-H (imide) and N1-H (amide) protons.[1]

  • Acceptor: The C2=O and C4=O carbonyl oxygens.[1]

  • Pattern: Molecules typically form centrosymmetric dimers via an R₂(8) graph set motif involving the N3-H and C2=O groups.[1] These dimers then stack or link into ribbons via the N1-H interactions.

HBonding Figure 2: Centrosymmetric R2(8) Dimer Formation typical of Hydantoins MolA_NH Molecule A (N3-H) MolB_CO Molecule B (C2=O) MolA_NH->MolB_CO H-Bond MolA_CO Molecule A (C2=O) MolB_NH Molecule B (N3-H) MolB_NH->MolA_CO H-Bond

Figure 2: Schematic of the R₂(8) hydrogen-bonding dimer, the dominant supramolecular synthon in hydantoin crystals.[2][1][3][4][5][6][7][8]

Part 4: Pharmaceutical Implications

Solubility & Stability: The high melting point (typically >190°C for spirohydantoins) and the robust H-bond network suggest that 1,3-diazaspiro[4.6]undecane-2,4-dione has low aqueous solubility but high thermal stability .

  • Formulation Strategy: For drug development, the [4.6] scaffold often requires solubilizing groups (e.g., amino or hydroxyethyl substituents) to disrupt the crystal lattice energy.[1]

Structure-Activity Relationship (SAR): The [4.6] cycloheptane ring provides a larger hydrophobic surface area compared to the [4.5] cyclohexane analogue.[1] In anticonvulsant screening, this increased lipophilicity can enhance blood-brain barrier (BBB) penetration, provided the solubility limit is not exceeded.

References

  • Naydenova, E., Todorov, P., Petrova, R., & Shivachev, B. (2009). Structure, conformation and hydrogen bonding of two amino-cycloalkanespiro-5-hydantoins. Open Chemistry, 7(1), 14-19.

    • Source:[1]

  • Todorov, P., Peneva, P., Georgieva, S., & Georgiev, A. (2019).[3][9] Photochromic and molecular switching behaviour of new Schiff base containing hydantoin ring: Synthesis, characterization and crystal structure. New Journal of Chemistry, 43, 2740-2751.

    • Source:[1]

  • Montano, G. G., et al. (2011).[1] Microwave-assisted synthesis of cycloalkanespirohydantoins.... Arkivoc, 2011(ii), 260-271.

    • Source:[1]

Sources

Methodological & Application

Synthesis of 1,3-Diazaspiro[4.6]undecane-2,4-dione from cycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1,3-diazaspiro[4.6]undecane-2,4-dione (CAS: 707-16-4), a spiro-fused hydantoin derivative. The synthesis utilizes the Bucherer-Bergs reaction , a multicomponent condensation of cycloheptanone, potassium cyanide (KCN), and ammonium carbonate.

While the Bucherer-Bergs reaction is robust for 5- and 6-membered rings, the synthesis of the 7-membered spiro-system presents unique challenges regarding solubility and ring conformation. This guide addresses these specific issues, providing a scalable, self-validating protocol designed for medicinal chemistry applications, particularly in the development of anticonvulsants and histone acetyltransferase (p300/CBP) inhibitors.

Safety Directive: Cyanide Handling (CRITICAL)

WARNING: This protocol involves Potassium Cyanide (KCN) , a rapidly fatal poison.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

  • Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate vicinity.

  • Waste Management: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 for at least 24 hours to oxidize cyanide to cyanate before disposal. Never acidify waste streams containing cyanide, as this releases lethal HCN gas.

Reaction Mechanism & Logic

The formation of the spirohydantoin ring proceeds through a four-stage mechanism. Understanding this pathway is essential for troubleshooting low yields.

  • Cyanohydrin Formation: Cyanide attacks the carbonyl of cycloheptanone.

  • Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group.

  • Carbamylation:

    
     (from ammonium carbonate) reacts with the amine to form a carbamic acid intermediate.
    
  • Cyclization: Intramolecular attack closes the hydantoin ring.

Mechanistic Pathway (DOT Visualization)

BuchererBergs Ketone Cycloheptanone (C7H12O) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H+ Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 - H2O Carbamate Carbamic Acid Intermediate Aminonitrile->Carbamate + CO2 Hydantoin 1,3-Diazaspiro[4.6] undecane-2,4-dione Carbamate->Hydantoin Cyclization - H2O

Figure 1: Step-wise mechanism of the Bucherer-Bergs reaction transforming cycloheptanone into the spirohydantoin scaffold.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.QuantityRole
Cycloheptanone 112.171.011.2 g (100 mmol)Substrate
Potassium Cyanide 65.121.59.8 g (150 mmol)Reagent
Ammonium Carbonate 96.093.028.8 g (300 mmol)Reagent/

Source
Ethanol (50% aq) --150 mLSolvent
HCl (Conc.) --~50 mLQuench/Precipitation

Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath, pH Paper, Buchner Funnel.

Step-by-Step Procedure
Step 1: Reaction Setup
  • In a 500 mL RBF, dissolve Ammonium Carbonate (28.8 g) in 80 mL of distilled water.

    • Scientist Note: Ammonium carbonate decomposes over time. Ensure fresh reagent is used to guarantee sufficient

      
       and 
      
      
      
      concentration.
  • Add Potassium Cyanide (9.8 g) to the solution. Stir until fully dissolved.

  • Add Cycloheptanone (11.2 g) followed by 70 mL of Ethanol.

    • Scientist Note: The 50% aqueous ethanol mixture is critical. Pure water fails to dissolve the ketone, while pure ethanol precipitates the inorganic salts.

Step 2: Thermal Reaction
  • Attach a reflux condenser.

  • Heat the mixture to 60–65°C for 18–24 hours.

    • Scientist Note: Do not exceed 70°C aggressively. The 7-membered ring is more sterically flexible than cyclohexane; excessive heat can promote polymerization or cyanide degradation before the ring closes.

  • The solution typically turns from colorless to pale yellow.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Volume Reduction: Concentrate the mixture to approx. 50% volume using a rotary evaporator (bath temp < 50°C) to remove most ethanol.

    • Safety: The distillate may contain trace cyanide/ammonia. Treat the trap waste with bleach.

  • Acidification (The Critical Step):

    • Place the aqueous residue in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: 2.0.

    • Observation: The hydantoin product will precipitate as a white solid.

    • Caution: Perform this in the hood. Acidification releases residual

      
       and potentially trace HCN.
      
Step 4: Purification
  • Filter the crude white solid using a Buchner funnel.

  • Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (

    
    ).
    
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol/Water (3:1 ratio).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.

Characterization & Quality Control

Verify the product identity using the following parameters.

ParameterExpected ValueNotes
Appearance White crystalline solidYellowing indicates oxidation or cyanide byproducts.
Yield 60 – 75%Lower yields often result from incomplete acidification.
Melting Point 210 – 216°CBroad range indicates residual water/solvent.
IR Spectrum 3200 cm⁻¹ (NH), 1770 & 1720 cm⁻¹ (C=O)Characteristic doublet for hydantoin carbonyls.
NMR Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     10.5 (s, 1H, N1-H), 8.2 (s, 1H, N3-H), 1.4 – 1.9 (m, 12H, Cycloheptane ring protons).
    
    • Note: The cycloheptane ring protons appear as complex multiplets due to the ring's conformational flexibility (pseudorotation).

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve (NH4)2CO3 + KCN Add Ketone + EtOH Start->Mix Heat Reaction: 60°C for 24h Mix->Heat Conc Concentrate: Remove EtOH Heat->Conc Acid Acidification: Add HCl to pH 2 (Precipitation) Conc->Acid Caution: HCN Risk Filter Filtration & Wash Acid->Filter Cryst Recrystallization: EtOH/H2O Filter->Cryst End Final Product: 1,3-Diazaspiro[4.6]undecane-2,4-dione Cryst->End

Figure 2: Operational workflow for the synthesis and isolation of the target spirohydantoin.

Applications & Significance

The 1,3-diazaspiro[4.6]undecane-2,4-dione scaffold is a critical intermediate in medicinal chemistry:

  • Anticonvulsant Activity: Spirohydantoins mimic the structure of phenytoin. The lipophilic cycloheptane ring enhances blood-brain barrier (BBB) permeability compared to smaller ring analogs.

  • p300/CBP Inhibition: Recent studies identify spirohydantoins as selective inhibitors of histone acetyltransferases, offering potential pathways for cancer therapy (see References).

  • Peptide Synthesis: Hydrolysis of the hydantoin ring yields 1-aminocycloheptanecarboxylic acid, a non-natural amino acid used to constrain peptide conformation.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Kushev, D., et al. (2009). Synthesis, Structure and Cytotoxicity of Platinum(IV) Complexes of 3-Aminocyclohexanespiro-5-hydantoin and 3-Aminocycloheptanespiro-5-hydantoin. Croatica Chemica Acta, 82(3), 607–611.

  • Santa Cruz Biotechnology. 1,3-diazaspiro[4.6]undecane-2,4-dione Product Data.

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 40, 127854.

Navigating the Separation of Spirohydantoins: A Detailed Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of spirohydantoin compounds. Recognizing the structural diversity and pharmaceutical relevance of this class of molecules, this guide emphasizes a systematic approach, from initial parameter selection to final method validation, ensuring robustness, accuracy, and reliability. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, step-by-step instructions.

Introduction: The Significance of Spirohydantoin Analysis

Spirohydantoins are a class of heterocyclic organic compounds characterized by a spirocyclic junction involving a hydantoin ring. Their unique three-dimensional structure has made them a focal point in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiviral, and anticancer properties. Accurate and reliable analytical methods are therefore paramount for the qualitative and quantitative assessment of these compounds in various matrices, from raw materials to final pharmaceutical formulations.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3][4][5]

This guide will walk through the logical and systematic development of a robust HPLC method tailored for spirohydantoin analysis, underpinned by a deep understanding of chromatographic principles and the physicochemical properties of the analytes.

Foundational Knowledge: Understanding Spirohydantoin Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. For spirohydantoins, key considerations include:

  • Polarity and Lipophilicity (LogP): The polarity of spirohydantoin derivatives can vary significantly based on their substituents. This property is a primary determinant of their retention behavior in reversed-phase HPLC.[6][7]

  • Acid-Base Properties (pKa): The hydantoin ring contains acidic protons, and various substituents may introduce basic or acidic functionalities. The pKa of the molecule dictates its ionization state at a given mobile phase pH, which in turn significantly impacts retention time and peak shape.[6]

  • UV Absorbance: The presence of chromophores within the spirohydantoin structure allows for detection using UV-Visible spectrophotometry.[8] Determining the wavelength of maximum absorbance (λmax) is crucial for achieving optimal sensitivity.[9]

Strategic Method Development: A Step-by-Step Approach

The development of an HPLC method is a systematic process involving the careful selection and optimization of several key parameters.[4][5][10]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, pKa, UV Spectrum) B Column Selection (Stationary Phase & Dimensions) A->B C Mobile Phase Selection (Organic Solvent & Buffer) A->C D Detector Settings (Wavelength) A->D E Mobile Phase Composition (% Organic, pH) C->E F Gradient Profile (Slope & Time) E->F G Column Temperature F->G H Flow Rate G->H I Optimized Method H->I J Method Validation (ICH Guidelines) I->J

Caption: A logical workflow for HPLC method development.

Initial Parameter Selection: Laying the Groundwork

3.1.1. Stationary Phase (Column) Selection

For the analysis of moderately polar to non-polar spirohydantoin derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and versatile approach.[11]

  • Recommended Starting Point: A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and an excellent initial choice.[11][12] C8 (octyl) columns can be considered for more hydrophobic compounds to reduce retention times.

  • For Highly Polar Spirohydantoins: If dealing with very polar derivatives that exhibit poor retention on traditional C18 columns, consider using columns designed for enhanced polar retention, such as those with embedded polar groups or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[7][13][14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, leading to increased retention of polar analytes.[7]

Table 1: Recommended Column Geometries for Initial Screening

ParameterRecommendationRationale
Length 100 - 150 mmProvides a good balance between resolution and analysis time.[10]
Internal Diameter 4.6 mmStandard analytical dimension, compatible with most HPLC systems.
Particle Size 3 - 5 µmOffers good efficiency and resolution with moderate backpressure.[10][12]

3.1.2. Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[15]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.[16]

  • Aqueous Component & pH Control: Since spirohydantoins can have acidic or basic properties, controlling the pH of the mobile phase with a buffer is critical for achieving reproducible retention times and symmetrical peak shapes.[17][18]

    • A good starting point is a mobile phase pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single, non-ionized state.[16][17] For many spirohydantoins, an acidic mobile phase (pH 2-4) is a good initial choice.[17]

    • Commonly used buffers include phosphate and acetate buffers. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are necessary.[17]

3.1.3. Detection Wavelength

The selection of an appropriate detection wavelength is crucial for sensitivity.

  • Procedure: Dissolve a pure standard of the spirohydantoin in the mobile phase and scan its absorbance across the UV range (typically 200-400 nm) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[5][8] The wavelength of maximum absorbance (λmax) should be used for analysis.[9] Many spirohydantoin derivatives exhibit significant absorbance in the 210-280 nm range.

Method Optimization: Fine-Tuning the Separation

Once initial conditions are established, the method should be optimized to achieve the desired resolution, peak shape, and analysis time.

3.2.1. Mobile Phase Composition (% Organic)

The percentage of the organic modifier in the mobile phase is a powerful tool for controlling retention time and selectivity.[15][16]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute within a reasonable time.

    • Gradient Elution: The concentration of the organic solvent is increased during the run. This is highly effective for complex mixtures with a wide range of polarities, as it allows for the elution of strongly retained compounds in a shorter time with improved peak shape.[10] A good starting point for a screening gradient is 5% to 95% acetonitrile over 10-20 minutes.[17]

3.2.2. Mobile Phase pH

Varying the pH of the mobile phase can significantly alter the selectivity for ionizable compounds. It is recommended to evaluate the separation at different pH values (e.g., pH 3, 5, and 7) to find the optimal conditions.[17]

3.2.3. Column Temperature

Increasing the column temperature generally decreases the mobile phase viscosity, leading to lower backpressure and often sharper peaks.[12] It can also influence selectivity. A typical starting temperature is 30-40 °C.

Table 2: Impact of Key Parameters on Chromatographic Performance

ParameterEffect of IncreasePrimary Influence
% Organic Solvent Decreased retention timeRetention & Selectivity
Mobile Phase pH Alters retention of ionizable compoundsSelectivity & Peak Shape
Column Temperature Decreased retention time, lower backpressureEfficiency & Selectivity
Flow Rate Decreased retention time, increased backpressureAnalysis Time & Efficiency

Detailed Protocol: Optimized HPLC Method for a Model Spirohydantoin

This section provides a hypothetical optimized protocol for the analysis of a model spirohydantoin derivative.

4.1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable buffer components).

  • 0.45 µm membrane filters for mobile phase filtration.[18]

4.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the spirohydantoin standard in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution. If necessary, filter the sample solution through a 0.45 µm syringe filter.

4.3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or predetermined λmax)
Injection Volume 10 µL

Method Validation: Ensuring Reliability and Trustworthiness

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[2][19][20] Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][20][21]

MethodValidationWorkflow cluster_0 Core Validation Parameters (ICH Q2(R2)) A Specificity B Linearity A->B C Range B->C F Detection Limit (LOD) B->F D Accuracy C->D E Precision (Repeatability & Intermediate) D->E G Quantitation Limit (LOQ) F->G H Robustness I System Suitability I->A I->B I->C I->D I->E I->H

Caption: Key parameters for HPLC method validation.

5.1. Key Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19][20]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[20] This is often assessed by recovery studies on spiked samples.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with active sites on the column; low mobile phase pH for basic compounds.Increase buffer concentration; adjust mobile phase pH; use a new column.
Variable Retention Times Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.Ensure sufficient equilibration time between runs; prepare fresh mobile phase daily; use a column oven.[24]
High Backpressure Clogged frit or column; precipitation of buffer in the mobile phase.Filter mobile phase and samples; flush the system; replace the column.[24]
Ghost Peaks Contamination in the mobile phase or autosampler; carryover from previous injections.Use high-purity solvents; implement a needle wash step; inject a blank run.[24]

Conclusion

The development of a robust and reliable HPLC method for the analysis of spirohydantoins is a systematic process that relies on a fundamental understanding of the analyte's properties and chromatographic principles. By following the structured approach outlined in this guide—from initial parameter selection and optimization to comprehensive validation—researchers can develop high-quality analytical methods suitable for a wide range of applications in pharmaceutical research and quality control.

References

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  • Petrovska-Dimitrievska G, Acevska J, Nakov N, Zafirova Gjorgievska M, Brezovska K. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. 2022;68(1):69-74.
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  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020 Nov 1.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
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  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
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  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Petrovska-Dimitrievska G, Acevska J, Stefkov G, Kitanovski Z, Ugrinova L, Petrusevska-Tozi L. Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. 2020 Oct 27;66(Suppl 1):149-50.
  • UV Spectrophotometry Identifies Compounds in Pharmaceuticals. HunterLab. 2022 Dec 19.
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  • Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in p. SciSpace.
  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed. 2025 Jan 24.
  • Tiwari S, Talreja S. Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis. ResearchGate. 2024 Sep 23.
  • Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin.
  • HPLC Troubleshooting Guide.
  • Analysis of spironolactone in compound powder by ultraviolet-visible spectrophotometry.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. SciELO México.
  • Compound purity analysis and HPLC data. The Royal Society of Chemistry.
  • Esmaeili A, Ebrahimzadeh H, Abdi K, Esmaeili A. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays. PubMed. 2008 Feb 27.

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Solvent Selection for the Synthesis of Spiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-46-02

Optimizing Dieckmann Cyclization Efficiency and Green Chemistry Compliance

Executive Summary

Objective: To define the optimal solvent systems for the synthesis of spiro[4.6]undecane-2,4-dione , a privileged spirocyclic scaffold used in the development of Acetyl-CoA carboxylase (ACC) inhibitors and novel antibiotics.

Problem: The formation of the spiro-quaternary carbon via cyclization is energetically demanding and highly sensitive to solvation effects. Traditional protocols often utilize hazardous solvents (benzene, DCM) or suffer from poor atom economy due to competing polymerization.

Solution: This guide provides a mechanistic rationale for solvent selection, comparing classical systems against modern Green Chemistry alternatives (2-MeTHF, CPME). We present a validated protocol for the Dieckmann Condensation route, ensuring high regioselectivity and reproducibility.

Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Analysis & Solvent Influence[1][2][3]

The synthesis of spiro[4.6]undecane-2,4-dione is most reliably achieved via the Dieckmann Condensation of dimethyl 1,1-cycloheptanediacetate, followed by hydrolysis and decarboxylation.

The Reaction Pathway

The critical step is the base-mediated intramolecular attack of an enolate onto an ester group.[1][2] The solvent plays three distinct roles here:

  • Cation Solvation: Stabilizing the counter-ion (Na⁺/K⁺) to create a "naked" enolate, enhancing nucleophilicity.

  • Thermodynamic Control: Maintaining a temperature high enough to overcome the entropic barrier of forming a strained spiro-junction.

  • Equilibrium Shift: In protic solvents, the reaction is reversible. In aprotic solvents, the formation of the stable enolate salt drives the reaction to completion.

Solvent Class Comparison

The following table summarizes the performance of solvent classes for this specific transformation.

Solvent ClassRepresentative SolventsRole in DieckmannProsCons
Polar Aprotic DMF, DMSODipolar solvation of cationsExtremely fast rates; naked enolates.Difficult workup (high BP); often hygroscopic; toxicity issues.
Non-Polar Toluene, XylenesAzeotropic water removalGood thermal control; easy product isolation (precipitation).Slower kinetics; requires higher temperatures; poor solubility of some bases.
Ethereal THF, Et₂OCoordination to cationsGood balance of rate and solubility; widely used.Peroxide formation; THF is water-miscible (workup loss); Et₂O is too volatile.
Green Alternatives 2-MeTHF , CPMEHydrophobic ethersHigh boiling point (80°C) ; separates from water; renewable.Slightly more expensive; limited solubility for very polar salts.

Visualization: Solvent-Dependent Reaction Mechanism[6]

The following diagram illustrates how solvent polarity influences the transition state and the equilibrium of the enolate intermediate.

Dieckmann_Mechanism cluster_Solvent Solvent Environment Precursor Diester Precursor (1,1-cycloheptanediacetate) Enolate_Tight Tight Ion Pair (Non-Polar Solvent) Precursor->Enolate_Tight Deprotonation Enolate_Loose Solvent-Separated Ion Pair (Polar/Green Solvent) Precursor->Enolate_Loose Deprotonation Base Base (KOtBu or NaH) Base->Enolate_Tight Base->Enolate_Loose Cyclization_TS Transition State (Spiro-Ring Formation) Enolate_Tight->Cyclization_TS Slow (Aggregated) Enolate_Loose->Cyclization_TS Fast (Reactive) Product_Salt Beta-Keto Ester Salt (Precipitates in Toluene) Cyclization_TS->Product_Salt Final_Dione Spiro[4.6]undecane-2,4-dione Product_Salt->Final_Dione Hydrolysis & Decarboxylation (-CO2)

Caption: Figure 1. Solvent influence on enolate reactivity.[3][2] Polar/Green solvents (2-MeTHF) favor solvent-separated ion pairs, accelerating the cyclization step compared to non-polar solvents.

Validated Protocol: Synthesis of Spiro[4.6]undecane-2,4-dione[6]

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as a superior, green alternative to THF/Toluene. It offers a higher boiling point (80°C vs 66°C for THF) for faster kinetics and phase-separates from water, simplifying workup.

Materials
  • Substrate: Dimethyl 1,1-cycloheptanediacetate (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (2.2 eq)

  • Solvent: Anhydrous 2-MeTHF (10 V relative to substrate mass)

  • Quench: 1M HCl (aq)

Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous 2-MeTHF (70% of total volume) and KOtBu (2.2 eq). Stir to form a suspension.

    • Note: KOtBu is preferred over NaH for safety and solubility in ethereal solvents.

  • Addition: Dissolve Dimethyl 1,1-cycloheptanediacetate in the remaining 2-MeTHF. Add this solution dropwise to the base suspension over 30 minutes at 0°C.

    • Critical Control Point: Exothermic reaction. Maintain internal temperature < 10°C to prevent polymerization.

  • Reaction: Remove ice bath. Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:4) or HPLC. The starting diester should disappear.

  • Quench & Workup:

    • Cool to 0°C.[4]

    • Slowly add 1M HCl until pH ~2.

    • Phase Separation: Unlike THF, 2-MeTHF will form a distinct organic layer. Separate the layers.

    • Extract aqueous layer once with 2-MeTHF.

  • Decarboxylation (In-situ option):

    • The crude organic layer contains the beta-keto ester.[1] To obtain the 2,4-dione, solvent swap to Acetic Acid/Water and reflux for 2 hours, or treat the crude oil with dilute H₂SO₄ at reflux.

  • Isolation: Evaporate solvent. Recrystallize the solid residue from Ethanol/Heptane.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Wet solvent quenched the base.Ensure 2-MeTHF is dried over molecular sieves (<100 ppm H₂O).
Oligomerization (Gummy) Temperature too high during addition.Strictly control addition at 0°C. Dilute reaction (increase vol to 15 V).
Incomplete Cyclization Reaction temperature too low.Switch from THF (66°C) to Toluene (110°C) or 2-MeTHF (80°C).

Solvent Selection Decision Tree

Use this logic flow to adapt the protocol based on your lab's available resources and regulatory requirements.

Solvent_Selection Start Start: Select Solvent for Spiro-Dieckmann Cyclization Green_Req Is Green Chemistry/GMP Mandatory? Start->Green_Req Branch_Green Yes Green_Req->Branch_Green Branch_Trad No (R&D Only) Green_Req->Branch_Trad Check_Temp Required Temp > 70°C? Branch_Green->Check_Temp Check_Solubility Is Precursor Highly Polar? Branch_Trad->Check_Solubility Select_MeTHF Select 2-MeTHF (BP 80°C, Easy Workup) Check_Temp->Select_MeTHF No (<80°C) Select_CPME Select CPME (BP 106°C, Low Peroxides) Check_Temp->Select_CPME Yes (>80°C) Select_Tol Select Toluene (Reliable, Azeotropes H2O) Check_Solubility->Select_Tol No Select_THF Select THF (Good Kinetic Control) Check_Solubility->Select_THF Yes

Caption: Figure 2. Decision matrix for solvent selection based on process constraints (Green Chemistry vs. Solubility).

References

  • Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4:7.

  • Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288–296.[6]

  • Davis, B. R., et al. (1991).[3] "Dieckmann Cyclization."[3][7] Comprehensive Organic Synthesis, 2, 806.[3]

  • Kesten, S. J., et al. (1992). "Synthesis of Spiro[5.5]undecane-2,4-dione derivatives." Journal of Medicinal Chemistry, 35(19), 3429-3447.[8] (Analogous chemistry for spiro-dione systems).

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854.

Sources

Application Note: Microwave-Assisted Synthesis of 1,3-Diazaspiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, high-yield protocol for the synthesis of 1,3-Diazaspiro[4.6]undecane-2,4-dione , a privileged spirohydantoin scaffold derived from cycloheptanone.[1] By utilizing microwave-assisted organic synthesis (MAOS), this protocol overcomes the kinetic sluggishness of the traditional thermal Bucherer-Bergs reaction.

Key Advantages:

  • Reaction Time: Reduced from 24 hours (thermal) to <20 minutes.

  • Yield: Increased from ~50% to >85%.

  • Purity: Cleaner reaction profile minimizing side-product formation.

Target Audience: Medicinal chemists and process development scientists focusing on anticonvulsants, aldose reductase inhibitors, and p300/CBP histone acetyltransferase inhibitors.

Scientific Foundation & Mechanism

The Target Scaffold

The 1,3-Diazaspiro[4.6]undecane-2,4-dione moiety features a cycloheptane ring fused to a hydantoin core. This spiro-fusion creates a rigid, lipophilic structure that effectively penetrates the blood-brain barrier (BBB), making it a critical scaffold in neuropharmacology (e.g., Phenytoin analogs).

The Bucherer-Bergs Reaction

The synthesis proceeds via the multicomponent Bucherer-Bergs reaction involving a ketone, potassium cyanide (KCN), and ammonium carbonate ((NH4)2CO3).[2][3][4]

Mechanism:

  • Cyanohydrin Formation: Nucleophilic attack of cyanide on the ketone.

  • Aminonitrile Formation: Substitution of the hydroxyl group by ammonia (generated in situ).

  • Carboxylation: Addition of CO2 (from carbonate) to the amine.

  • Cyclization: Intramolecular ring closure to form the hydantoin.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from Cycloheptanone to the Spirohydantoin target.

BuchererBergs Ketone Cycloheptanone (C7 Ring) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, (NH4)2CO3 (Nucleophilic Attack) Aminonitrile Alpha-Aminonitrile Cyanohydrin->Aminonitrile + NH3 (- H2O) Carbamic Cyano-Carbamic Acid Aminonitrile->Carbamic + CO2 Target 1,3-Diazaspiro[4.6] undecane-2,4-dione Carbamic->Target Ring Closure (Rearrangement)

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction for spirohydantoin synthesis.

Experimental Protocol

Safety Warning: Cyanide Hazard
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CRITICAL SAFETY ALERT: This protocol uses Potassium Cyanide (KCN). Contact with acid liberates highly toxic Hydrogen Cyanide (HCN) gas. [5][6] * Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles. [5] * Emergency: Have a cyanide antidote kit available.

  • Waste: Quench all aqueous waste with bleach (sodium hypochlorite) at pH >10 before disposal to oxidize cyanide to cyanate.

Materials & Reagents[2][8]
  • Substrate: Cycloheptanone (CAS: 502-42-1)

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3)[2][3][7]

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol/Water (1:1 v/v)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of sustaining 20 bar pressure.

Microwave Synthesis Protocol (Method B)

Stoichiometry:

  • Cycloheptanone: 1.0 equiv (e.g., 2.0 mmol, ~224 mg)

  • KCN: 2.1 equiv (4.2 mmol, ~273 mg)

  • (NH4)2CO3: 4.0 equiv (8.0 mmol, ~768 mg)

Workflow Diagram:

Protocol cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Workup & Isolation Step1 Dissolve Reagents Solvent: EtOH/H2O (1:1) Vol: 4-5 mL Step2 Load Reaction Vessel 10mL Pressure Vial Add Stir Bar Step1->Step2 Step3 Seal & Irradiate Temp: 120°C Time: 15 min Power: Dynamic (max 150W) Step2->Step3 Step4 Cool to RT (Internal Air Cooling) Step3->Step4 Step5 Acidification Add 6M HCl dropwise to pH 2 (IN HOOD) Step4->Step5 CAUTION: HCN Gas Step6 Filtration Collect Precipitate Wash with cold H2O Step5->Step6

Figure 2: Step-by-step experimental workflow.

Detailed Steps:

  • Preparation: In a 10 mL microwave process vial, dissolve Cycloheptanone (1 eq) in 2.5 mL Ethanol.

  • Reagent Addition: Add a solution of KCN (2.1 eq) and (NH4)2CO3 (4 eq) in 2.5 mL Water. The final solvent ratio should be 1:1 EtOH:H2O.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure (ammonia and CO2 evolution generates significant pressure).

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Power Mode: Standard/Dynamic (Let the instrument modulate power to maintain 120°C).

  • Cooling: Allow the vessel to cool to <50°C using compressed air (internal instrument function).

  • Workup (Fume Hood Required):

    • Transfer the reaction mixture to a beaker.

    • Carefully acidify with 6M HCl to pH ~2. Note: This step precipitates the hydantoin and liberates CO2 and trace HCN.

    • Stir the suspension for 20 minutes in the hood to allow complete precipitation and gas evolution.

  • Purification: Filter the white solid under vacuum. Wash with cold water (3 x 5 mL) to remove inorganic salts. Recrystallize from Ethanol/Water if necessary.[2]

Results and Discussion

Method Comparison

The microwave protocol demonstrates superior efficiency compared to the conventional thermal reflux method.

ParameterThermal Reflux (Method A)Microwave Synthesis (Method B)
Temperature 80°C (Reflux)120°C (Pressurized)
Time 18 - 24 Hours15 - 20 Minutes
Yield 50 - 60%85 - 92%
Purification Recrystallization often requiredHigh purity crude (wash only)
Characterization Data

The isolated product, 1,3-Diazaspiro[4.6]undecane-2,4-dione, should exhibit the following physicochemical properties:

  • Appearance: White crystalline solid.

  • Melting Point: 191–193 °C (Lit. 189–191 °C).[1]

  • IR (KBr): Characteristic carbonyl stretches at ~1715 cm⁻¹ and ~1770 cm⁻¹ (hydantoin ring).

  • 1H NMR (DMSO-d6):

    • 
       10.5 (s, 1H, N1-H)
      
    • 
       8.4 (s, 1H, N3-H)
      
    • 
       1.4–1.9 (m, 12H, Cycloheptyl protons)
      
Biological Relevance

This specific spirohydantoin scaffold has demonstrated potential in two key areas:

  • Anticonvulsant Activity: Structural similarity to Phenytoin allows modulation of voltage-gated sodium channels.

  • Epigenetic Modulation: Recent studies indicate spirohydantoins as selective inhibitors of p300/CBP histone acetyltransferases, a target in oncology.

Troubleshooting & Optimization

  • Issue: Low Yield / Oiling Out.

    • Cause: Incomplete conversion or product remaining in the aqueous phase.

    • Solution: Ensure the solvent is 1:1 EtOH:H2O. If the product oils out upon acidification, cool the beaker in an ice bath to induce crystallization.

  • Issue: Pressure Errors.

    • Cause: Excessive CO2/NH3 generation.

    • Solution: Do not exceed 50% volume capacity of the microwave vial. Use a "ramp" time of 2-3 minutes to reach 120°C rather than ballistic heating.

  • Issue: Dark Coloration.

    • Cause: Polymerization of cyanide or ketone decomposition at high temps.

    • Solution: Reduce temperature to 110°C and extend time to 20 mins. Ensure inert atmosphere (N2 purge) before sealing if possible.

References

  • Spirohydantoin Synthesis Review: Naydoneva, S. et al. "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids."[1] Arkivoc, 2011(ii), 260-271.[7]

  • Bucherer-Bergs Mechanism: Ware, E. "The Chemistry of the Hydantoins."[4][8] Chemical Reviews, 1950, 46(3), 403–470.

  • Biological Activity (p300/CBP): Lasko, L. et al. "Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases."[9][10] Bioorganic & Medicinal Chemistry Letters, 2021, 39, 127854.[9]

  • Microwave Safety Protocols: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43, 6250-6284.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Spirohydantoins in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of spirohydantoin derivatives. Spirohydantoins are a class of heterocyclic compounds with significant pharmacological importance, showing a wide range of biological activities.[1][2] However, their often poor aqueous solubility presents a major hurdle in experimental assays and preclinical development. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you, the researcher, navigate these challenges effectively.

Understanding the Challenge: Why are Spirohydantoins Poorly Soluble?

Spirohydantoins often possess a rigid, polycyclic structure which, depending on the substituents, can lead to high crystal lattice energy and/or significant hydrophobicity. These characteristics make it difficult for water molecules to surround and dissolve the individual spirohydantoin molecules, leading to low aqueous solubility. Overcoming this is critical for obtaining reliable and reproducible data in biological assays.

Frequently Asked Questions (FAQs)

Q1: My spirohydantoin compound is precipitating in my aqueous assay buffer. What is the first thing I should check?

A1: The first and most fundamental parameter to investigate is the pH of your buffer. The solubility of ionizable compounds is often highly dependent on the pH of the solution.[3] Many spirohydantoin derivatives contain ionizable groups.

  • For acidic spirohydantoins: Increasing the pH above the compound's pKa will lead to deprotonation, forming a more soluble anionic species.

  • For basic spirohydantoins: Decreasing the pH below the pKa will result in protonation, forming a more soluble cationic species.

A simple experimental step is to prepare your buffer at various pH values and assess the solubility of your compound. This can often be the quickest and most effective initial troubleshooting step.[4]

Q2: I've tried adjusting the pH, but the solubility is still too low for my required concentration. What's the next logical step?

A2: The next logical step is to introduce a cosolvent into your aqueous buffer. Cosolvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[5][6]

Commonly used cosolvents in biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG) of low molecular weight

  • Propylene glycol (PG)

It's crucial to start with a low percentage of the cosolvent (e.g., 1-5% v/v) and incrementally increase it. Be mindful that high concentrations of organic solvents can impact protein function and cell viability, so it's essential to run appropriate vehicle controls in your experiments.[7]

Q3: Are there alternatives to cosolvents that are less likely to interfere with my biological assay?

A3: Yes, several alternatives can be considered, with the use of cyclodextrins being a prominent and effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules, like spirohydantoins, forming inclusion complexes that have significantly improved aqueous solubility.[9][10]

Commonly used cyclodextrins include:

  • β-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD is often a good starting point due to its higher water solubility and safety profile compared to the parent β-CD.[11]

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a systematic workflow for tackling the solubility issues of a novel spirohydantoin.

Caption: Decision tree for systematically improving spirohydantoin solubility.

Experimental Protocol: High-Throughput Solubility Screening

This protocol allows for the rapid assessment of various conditions to identify optimal solubilization parameters.[12]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your spirohydantoin in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Cosolvent/Excipient Solutions: Prepare stock solutions of various cosolvents (e.g., 20% DMSO, 20% PEG 400) and cyclodextrins (e.g., 40% w/v HP-β-CD).

  • Plate Setup: In a 96-well plate, add your series of buffers. Then, add varying concentrations of your cosolvent/excipient stocks.

  • Compound Addition: Add a small, fixed volume of your spirohydantoin stock solution to each well.

  • Equilibration: Seal the plate and shake for a predetermined time (e.g., 2, 8, 24 hours) at a controlled temperature.

  • Analysis: Centrifuge the plate to pellet any precipitated compound. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved spirohydantoin using a suitable analytical method like HPLC-UV or LC-MS.[13]

Data Presentation: Comparative Solubility of a Hypothetical Spirohydantoin

ConditionSpirohydantoin Solubility (µM)
PBS (pH 7.4)< 1
Acetate Buffer (pH 5.0)5
Phosphate Buffer (pH 8.0)15
PBS + 5% DMSO25
PBS + 10% PEG 40030
PBS + 5% HP-β-CD50
Phosphate Buffer (pH 8.0) + 5% DMSO75

This table clearly demonstrates the synergistic effect of combining pH adjustment and a cosolvent.

Guide 2: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation strategies can be employed, particularly in the context of drug development.

  • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[14] Above their critical micelle concentration (CMC), these micelles can encapsulate hydrophobic drug molecules, significantly increasing their solubility.[15][16][17]

    • Common Surfactants: Polysorbates (Tween®), Poloxamers (Pluronic®), Sodium dodecyl sulfate (SDS).

    • Consideration: The choice of surfactant and its concentration must be carefully evaluated for compatibility with the biological system.[18]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range.[19][20] The increased surface area leads to a higher dissolution rate and saturation solubility.[21] Nanosuspensions are typically stabilized by surfactants or polymers.[22]

  • Solid Dispersions: In this approach, the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[23][24][25] This can be achieved through methods like fusion (melting) or solvent evaporation.[26] The drug exists in an amorphous state or as a molecular dispersion, which enhances its dissolution.[27]

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[28][29][30] By chemically modifying the spirohydantoin to include a more soluble promoiety, its aqueous solubility can be dramatically improved.[31]

Caption: Advanced strategies for enhancing spirohydantoin solubility.

Causality and Experimental Choices

The choice of solubilization strategy should be guided by the specific requirements of your experiment and the physicochemical properties of your spirohydantoin derivative.

  • Early-Stage In Vitro Assays: For rapid screening, pH adjustment and the use of cosolvents are often the most practical first steps due to their simplicity and low cost.

  • Cell-Based Assays: When working with live cells, minimizing the concentration of potentially cytotoxic excipients like DMSO is crucial. Cyclodextrins often present a more biocompatible alternative.

  • In Vivo Studies: For animal studies, more complex formulations like nanosuspensions, solid dispersions, or prodrugs may be necessary to achieve the required exposure levels for therapeutic efficacy.

Every protocol described is designed as a self-validating system. For instance, when using cosolvents or surfactants, it is imperative to include vehicle controls to differentiate the effects of the spirohydantoin from those of the excipients.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by spirohydantoin compounds, leading to more reliable and impactful scientific outcomes.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Yadav, P., et al. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. World Journal of Pharmaceutical Research, 12(14), 1049-1062. [Link]

  • Gajera, B. Y., Shah, D. A., & Patel, J. K. (2017). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 82-89. [Link]

  • ChemFine. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. ChemFine Blog. [Link]

  • Nayak, A. K., & Pal, D. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 111-121. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review. CORE. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation, 11(59). [Link]

  • Pawar, J., & Fule, R. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 7(4), 1-9. [Link]

  • Kumar, S., & Singh, S. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. [Link]

  • Anonymous. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. [Link]

  • Singh, J., et al. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(3), 40-48. [Link]

  • Azimullah, S., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 481-488. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2825-2834. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Stanojkovic, T., et al. (2015). Synthesis, structure and biological properties of active spirohydantoin derivatives. Journal of the Serbian Chemical Society, 80(1), 1-22. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146. [Link]

  • Sopyan, I., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 306-312. [Link]

  • R-C. (2026). pH adjustment: Significance and symbolism. R-C. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1899-1921. [Link]

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  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. ACS Publications. [Link]

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  • Bergström, C. A. S., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Analytical Chemistry, 95(46), 16999-17006. [Link]

  • ACS Webinars. (n.d.). Strategies in prodrug design. American Chemical Society. [Link]

  • Popescu, C., & Cirjaliu, B. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 618. [Link]

  • Anonymous. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. LinkedIn. [Link]

  • Wiseda, Y. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. LinkedIn. [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal: International Journal of Sciences, 5(5), 25-34. [Link]

  • Shinde, S. S., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research, 4(6), 1834-1837. [Link]

  • Al-Hamidi, H., & Edwards, K. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. u:scholar. [Link]

  • Kumar, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • ACS Webinars. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Prodrug. CSPT. [Link]

  • S, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-127. [Link]

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Technical Support Center: Purification of 1,3-Diazaspiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Diazaspiro[4.6]undecane-2,4-dione, a spirohydantoin derivative. The focus is on practical, effective methods for removing common impurities encountered during its synthesis, which typically proceeds via the Bucherer-Bergs reaction or related pathways.[1][2][3][4]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My crude product is an oily or waxy solid with a low, broad melting point. What are the likely impurities and how can I remove them?

Answer: An oily or semi-solid consistency in crude 1,3-Diazaspiro[4.6]undecane-2,4-dione typically indicates the presence of unreacted starting materials or reaction intermediates. The most common synthesis, the Bucherer-Bergs reaction, involves cycloheptanone, a cyanide source (like KCN or NaCN), and ammonium carbonate.[3][5]

  • Likely Impurities:

    • Unreacted Cycloheptanone: A volatile ketone that can be trapped in the product matrix.

    • Cycloheptanone Cyanohydrin: A key intermediate formed by the addition of cyanide to the ketone.[3]

    • α-Amino-α-cyanocycloheptane (Aminonitrile): Another critical intermediate formed from the cyanohydrin.[3]

    • Ureido Acids/Amides: These can form as byproducts or intermediates that have not fully cyclized.[2]

  • Causality: These precursors and intermediates are generally more soluble in organic solvents and have lower melting points than the final, highly crystalline hydantoin product. Their presence disrupts the crystal lattice of the desired product, leading to the observed physical properties.

  • Recommended Purification Protocol:

    • Aqueous Workup: Begin by triturating (suspending and stirring vigorously) the crude oil in cold deionized water. The desired spirohydantoin is poorly soluble in cold water, while many inorganic salts and polar starting materials (like residual ammonium carbonate) will dissolve.

    • Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with copious amounts of cold water, followed by a small amount of a cold, non-polar solvent like hexanes or diethyl ether. This helps remove residual, greasy starting materials like cycloheptanone.

    • Recrystallization: This is the most effective single step. Most hydantoins are crystalline products, and purification is often straightforward.[2] An ethanol/water mixture is an excellent starting point for recrystallization.[3]

Question 2: After recrystallization, my 1,3-Diazaspiro[4.6]undecane-2,4-dione product is still discolored (e.g., yellow or brown). What causes this and what is the solution?

Answer: Color in the final product usually points to high-molecular-weight, conjugated impurities or degradation products.

  • Likely Cause: These colored impurities often arise from side reactions or polymerization, which can be promoted by excessive heat or prolonged reaction times.

  • Solution: Activated Charcoal Treatment

    • During the recrystallization process, dissolve the crude, colored product in the minimum amount of hot solvent (e.g., boiling ethanol/water).

    • Once fully dissolved, add a very small amount of activated charcoal (typically 1-2% of the product's weight) to the hot solution.

    • Keep the solution hot and swirl it for a few minutes. The activated charcoal will adsorb the colored impurities onto its high-surface-area matrix.

    • Perform a hot filtration using a fluted filter paper or a Celite® pad to remove the charcoal. Caution: This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the hot, colorless filtrate to cool slowly to form pure crystals.[6]

Question 3: My NMR/LC-MS analysis shows a persistent, unknown impurity peak even after multiple recrystallizations. How should I proceed?

Answer: When an impurity co-crystallizes with the product, it suggests they have very similar solubility profiles. In this scenario, a separation technique based on a different physical property is required.[6]

  • Causality: The impurity may be a structurally related hydantoin or a stereoisomer (though not applicable to the achiral title compound), which can fit into the product's crystal lattice.

  • Recommended Action: Column Chromatography Flash column chromatography using silica gel is a standard method for purifying hydantoin derivatives.[7][8]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase (Eluent): A solvent system of increasing polarity is recommended. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A good starting point would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

    • Monitoring: Use Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Advanced Chromatography Techniques: For highly polar impurities that are difficult to separate on standard silica, consider more advanced methods:

    • Reversed-Phase Chromatography: Using a C18 column with a mobile phase of water and acetonitrile or methanol can be effective.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for separating polar compounds and can be an excellent alternative if reversed-phase fails.[6]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

Purification_Workflow start Crude 1,3-Diazaspiro[4.6]undecane-2,4-dione check_physical_state Assess Physical State start->check_physical_state is_oily Oily / Waxy Solid Low/Broad M.P. check_physical_state->is_oily Oily/Waxy is_solid_discolored Discolored Solid check_physical_state->is_solid_discolored Solid, Discolored is_solid_high_purity Crystalline Solid (Minor Impurities) check_physical_state->is_solid_high_purity Solid, Near Pure triturate_wash Triturate with Cold Water & Wash with Non-Polar Solvent is_oily->triturate_wash recrystallize_charcoal Recrystallize with Activated Charcoal is_solid_discolored->recrystallize_charcoal recrystallize_direct Direct Recrystallization is_solid_high_purity->recrystallize_direct triturate_wash->recrystallize_direct check_purity Analyze Purity (TLC, NMR, LC-MS) recrystallize_charcoal->check_purity recrystallize_direct->check_purity is_pure Is Product Pure? check_purity->is_pure chromatography Column Chromatography (Silica, RP, or HILIC) is_pure->chromatography No end_product Pure Product is_pure->end_product Yes chromatography->check_purity

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying 1,3-Diazaspiro[4.6]undecane-2,4-dione? For most syntheses, recrystallization is the most efficient and scalable method for achieving high purity.[2] Ethanol/water or acetone/water mixtures are often effective solvent systems.[3][9] The process allows for the formation of well-defined crystals, excluding impurities from the lattice.

Q2: How do I select an appropriate recrystallization solvent? The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A good practice is to test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water) to find a suitable single or binary solvent system. If the compound is too soluble in one solvent and insoluble in another, a binary system (like ethanol/water) is often perfect.

Q3: What analytical techniques are essential for confirming the purity of my final product? A combination of techniques is necessary to ensure product identity and purity.[10][11][12][][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.[7][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10][12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity, capable of detecting trace-level impurities.[12][15]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: My yield drops significantly after purification. How can I improve it? A significant drop in yield is often due to using too much solvent during recrystallization or product loss during transfers.[6]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[6] Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

  • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization often contains a significant amount of dissolved product. Concentrating this solution and cooling it again can yield a second crop of crystals. Note that this second crop may be less pure than the first.

Standard Operating Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the recrystallization of 1,3-Diazaspiro[4.6]undecane-2,4-dione from an ethanol/water mixture.

Recrystallization_Protocol cluster_protocol Recrystallization Protocol step1 Step 1: Dissolution Place crude solid in a flask. Add minimal hot ethanol to dissolve. step2 Step 2: Water Addition Add hot water dropwise until the solution becomes slightly cloudy. step1->step2 step3 Step 3: Re-dissolution Add a few more drops of hot ethanol to make the solution clear again. step2->step3 step4 Step 4: Slow Cooling Remove from heat, cover, and allow to cool slowly to room temperature. step3->step4 step5 Step 5: Ice Bath Place the flask in an ice bath for >30 minutes to maximize crystallization. step4->step5 step6 Step 6: Isolation Collect crystals by vacuum filtration using a Büchner funnel. step5->step6 step7 Step 7: Washing Wash crystals with a small amount of ice-cold ethanol/water mixture. step6->step7 step8 Step 8: Drying Dry the purified crystals under vacuum. step7->step8

Caption: Step-by-step workflow for recrystallization.

Data Summary Table

ParameterRecommended Value/SolventRationale & Citation
Primary Purification Method RecrystallizationHighly effective for crystalline hydantoins; simple and scalable.[2]
Recrystallization Solvents Ethanol/Water, Acetone/WaterProvides a good solubility gradient between hot and cold conditions.[3][9]
Decolorizing Agent Activated Charcoal (1-2% w/w)Adsorbs high-molecular-weight colored impurities.[6]
Secondary Purification Silica Gel Column ChromatographySeparates impurities with similar solubility profiles.[7][8]
Purity Analysis HPLC, NMR, MS, Melting PointA combination of methods provides comprehensive purity assessment.[10][12][14]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
  • Wikipedia. (2023). Bucherer–Bergs reaction.
  • Scholars' Mine. (2023). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy.
  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Name Reaction. (n.d.). Bucherer-Bergs Reaction.
  • MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.
  • Santa Cruz Biotechnology. (n.d.). 1,3-diazaspiro[4.6]undecane-2,4-dione.
  • MDPI. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.
  • Organic Chemistry Portal. (2016). Bucherer-Bergs Reaction.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Taylor & Francis eBooks. (2011). Purity Analysis and Impurities Determination by Reversed-Phase High- Performance Liquid Chromatography.

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Minimizing side products in spiro[4.6]undecane-2,4-dione formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[4.6]undecane-2,4-dione Synthesis

Introduction: The synthesis of spirocyclic systems like spiro[4.6]undecane-2,4-dione is a critical task in medicinal chemistry and drug development, as these scaffolds offer unique three-dimensional structures that can lead to novel pharmacological properties.[1] However, the construction of the spiro[4.6]undecane core, particularly the formation of the seven-membered ring fused to a functionalized five-membered ring, is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles and minimize the formation of side products.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction resulted in a very low yield of the target dione, and I've isolated a significant amount of a high-molecular-weight, insoluble white solid. What is happening and how can I fix it?

Answer: This is a classic sign of intermolecular side reactions outcompeting the desired intramolecular cyclization. Instead of one molecule cyclizing on itself, reactive intermediates are reacting with other precursor molecules in the flask, leading to dimers, trimers, and ultimately, polymers.

Causality: The desired intramolecular reaction is a first-order process (rate ∝ [substrate]), while the competing intermolecular reaction is a second-order process (rate ∝ [substrate]²). At high concentrations, the second-order reaction is disproportionately favored. This is a well-documented issue in ring-forming reactions, especially for medium-to-large rings like the seven-membered ring in your target molecule.[2]

Solutions:

  • Implement High-Dilution Conditions: This is the most critical parameter to adjust. By dramatically lowering the concentration of the starting material, you slow down the intermolecular reaction much more than the intramolecular one.

    • Syringe Pump Addition: The most effective method is to slowly add a solution of your starting material (e.g., the precursor diester) via a syringe pump over a long period (e.g., 8-12 hours) to a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of the substrate near zero.

  • Choice of Base and Solvent: The base-solvent system can influence aggregation and reactivity.

    • Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene.[2] Protic solvents like ethanol can participate in transesterification and other side reactions.

  • Increase Reaction Temperature: In some cases, higher temperatures (e.g., refluxing toluene vs. THF) can favor the entropically more difficult intramolecular cyclization, provided the starting material and product are stable at these temperatures.

Question 2: I've successfully formed a cyclic product, but my NMR and LC-MS data show a mixture of two or more isomers that are very difficult to separate. What causes this and how can I improve selectivity?

Answer: The formation of regioisomers occurs when the precursor molecule has multiple, non-equivalent acidic protons (α-hydrogens) that can be deprotonated to initiate cyclization. This leads to the formation of different ring structures or isomers.

Causality: In a reaction like the Dieckmann condensation, if the diester precursor is unsymmetrical, the base can abstract a proton from either side of the two ester groups.[3] The resulting enolates will attack the other ester group, leading to different cyclic β-keto esters. The thermodynamic and kinetic acidity of the protons, as well as steric hindrance, will determine the product ratio.

Solutions:

  • Substrate Design: The most robust solution is to design the starting material to have only one possible site for cyclization. This can be achieved by blocking one of the α-positions with a group that can be removed later or by choosing a precursor that is inherently symmetrical.

  • Use a Kinetically Controlled Base: Employing a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can selectively deprotonate the least sterically hindered α-proton, leading to a single enolate and, thus, a single product.[2] This is known as kinetic control.

  • Thermodynamic Control: Conversely, using a weaker base (like an alkoxide) at higher temperatures for a longer time may allow the reaction to equilibrate to the most stable product isomer (thermodynamic control). If your desired isomer is the most stable, this can improve your product ratio.

Question 3: My reaction is very slow, and after 24 hours, I've recovered mostly unreacted starting material. What's wrong?

Answer: Stalled reactions are typically due to an inactive base, insufficient activation energy, or a geometrically constrained substrate that makes cyclization difficult.

Causality: The key step in these condensations is the deprotonation of an α-hydrogen to form an enolate.[4] If the base is not strong enough or has been deactivated by moisture or CO₂, this initial step will not occur.

Solutions:

  • Verify Base Activity and Stoichiometry:

    • Use freshly opened or properly stored base. Sodium hydride, for instance, should be washed with dry hexanes to remove the mineral oil it is shipped in. LDA is often best prepared fresh.

    • Ensure you are using at least one full equivalent of a strong base. For Dieckmann condensations, the final product is a β-keto ester which is itself acidic and will be deprotonated by the base. Therefore, a stoichiometric amount of base is consumed.[3]

  • Increase Reaction Temperature: As mentioned, increasing the temperature provides more energy to overcome the activation barrier for cyclization. Switching from THF (boiling point ~66 °C) to toluene (boiling point ~111 °C) is a common strategy.

  • Check for an Enolizable Proton in the Product: The driving force for the Dieckmann condensation is the final deprotonation of the newly formed β-keto ester. If the product would have no acidic proton between the two carbonyl groups (e.g., at a quaternary carbon), the reaction becomes reversible and may not proceed to completion.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing the spiro[4.6]undecane-2,4-dione core?

The most common and reliable method is an intramolecular Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation if necessary. The key is preparing the linear precursor, which is typically diethyl 2-(6-(ethoxycarbonyl)hexyl)cyclopentane-1,1-dicarboxylate or a similar structure.

Q2: How does the choice of base impact the reaction?

The base is arguably the most critical reagent. Its choice affects selectivity, reaction rate, and the profile of side products.

BaseTypeSolventKey Characteristics & Common Issues
NaOEt Strong, NucleophilicEthanolThe "classic" Dieckmann base. Can cause transesterification. Reversibility can be an issue.
t-BuOK Strong, HinderedTHF, TolueneGood for promoting cyclization over other side reactions due to its bulk.[2]
NaH Strong, Non-nucleophilicTHF, TolueneExcellent choice. It's a heterogeneous base, so reaction rates can sometimes be slower. Removes the product alkoxide from the reaction.
LDA/LHMDS Very Strong, HinderedTHFIdeal for kinetic control at low temperatures.[2] Useful for preventing isomer formation. Must be handled under strictly anhydrous conditions.

Q3: Can you explain the setup for a high-dilution reaction using a syringe pump?

Certainly. This technique, often called "Ziegler-Ruggli dilution," is essential for favoring intramolecular reactions.

Experimental Protocol: High-Dilution Cyclization
  • Setup: In a large, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add the base (e.g., 1.1 equivalents of NaH) and the bulk of the anhydrous solvent (e.g., 500 mL of THF for a 5 mmol scale reaction).

  • Substrate Solution: In a separate, dry flask, dissolve the diester precursor (1.0 equivalent) in a smaller amount of the same anhydrous solvent (e.g., 50 mL).

  • Syringe Pump: Draw the substrate solution into a large, dry syringe and mount it on a syringe pump. Pierce the septum on the reaction flask with the syringe needle.

  • Execution: Heat the main reaction flask to reflux. Once refluxing, begin the slow addition of the substrate solution via the syringe pump over 8-12 hours.

  • Completion: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure full cyclization.

  • Workup: Cool the reaction to 0 °C and carefully quench by adding a protic solvent (e.g., ethanol) followed by an acidic workup (e.g., 1M HCl). Proceed with extraction and purification.

Q4: What is the best way to purify the final spiro[4.6]undecane-2,4-dione product?

Purification typically involves two stages:

  • Aqueous Workup: After quenching the reaction, perform a standard liquid-liquid extraction. Wash the organic layer with water, then brine, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[6]

  • Chromatography/Recrystallization:

    • Flash Column Chromatography: This is the most common method for removing side products. Use silica gel with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.[7]

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can yield highly pure material.[8]

Part 3: Visualized Reaction and Troubleshooting Logic

Primary Synthetic Pathway: Dieckmann Condensation

Dieckmann_Condensation Fig 1. Dieckmann Condensation Pathway cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Product Formation Start Precursor Diester Enolate Enolate Formation Start->Enolate  Base (e.g., NaH) -H⁺ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack KetoEster Cyclic β-Keto Ester Tetrahedral->KetoEster Elimination of -OR FinalProduct Spiro[4.6]undecane-2,4-dione (after further steps) KetoEster->FinalProduct Hydrolysis & Decarboxylation

Caption: Fig 1. Key stages in forming the spirocyclic core via Dieckmann condensation.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Fig 2. Troubleshooting Low Yield Start Low Yield of Desired Product CheckPolymer High MW Polymer Observed? Start->CheckPolymer CheckSM Starting Material Recovered? CheckPolymer->CheckSM No Sol_Dilution Solution: Use High Dilution (Syringe Pump) CheckPolymer->Sol_Dilution Yes CheckDegradation Complex Mixture of Low MW Products? CheckSM->CheckDegradation No Sol_Base Solution: Check Base Activity & Stoichiometry CheckSM->Sol_Base Yes Sol_Temp Solution: Increase Temperature (e.g., Toluene) CheckSM->Sol_Temp Yes Sol_Conditions Solution: Lower Temperature & Use Milder Base CheckDegradation->Sol_Conditions Yes

Caption: Fig 2. A logical guide for diagnosing and solving low-yield reactions.

References

  • Thorpe reaction - Grokipedia. Grokipedia. Available at: [Link][9]

  • Thorpe reaction - Wikipedia. Wikipedia. Available at: [Link][10]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Chem-Station. Available at: [Link][11]

  • Robinson annulation - Wikipedia. Wikipedia. Available at: [Link][12]

  • Robinson Annulation - ResearchGate. ResearchGate. Available at: [Link][13]

  • Thorpe reaction. chemeurope.com. Available at: [Link][14]

  • Dieckmann condensation - Wikipedia. Wikipedia. Available at: [Link][15]

  • Robinson Annulation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link][16]

  • The Robinson Annulation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link][17]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. Juniper Publishers. Available at: [Link][18]

  • Dieckmann Condensation - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at: [Link][3]

  • Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link][5]

  • Dieckmann Condensation - Online Organic Chemistry Tutor. Online Organic Chemistry Tutor. Available at: [Link][4]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis - ResearchGate. ResearchGate. Available at: [Link][19]

  • Synthesis of Spiro[indane-1,3-dione-1-pyrrolines] via Copper-catalyzed Heteroannulation of Ketoxime Acetates with 2-Arylideneind - Rsc.org. Royal Society of Chemistry. Available at: [Link][7]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC. National Center for Biotechnology Information. Available at: [Link][1]

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. Amazon Web Services. Available at: [Link][6]

  • 10 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link][8]

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Technical Support Center: Spirohydantoin Synthesis & Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Barriers in Spirohydantoin Derivatization

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

Executive Summary

Spirohydantoins are privileged scaffolds in medicinal chemistry, particularly for aldose reductase inhibitors and anticonvulsants.[1] However, the formation of the quaternary spiro-carbon is frequently impeded by steric hindrance, particularly in 2,6-disubstituted cyclohexanones or bridged bicyclic ketones.[1] This guide addresses the "bottleneck" steps in the Bucherer-Bergs and Strecker protocols, providing validated workarounds for sterically demanding substrates.

Module 1: The "No Reaction" Scenario (Steric Blockade)

User Query: “I am attempting a standard Bucherer-Bergs reaction on a 2,6-dimethylcyclohexanone derivative. After 48 hours at reflux in EtOH/Water, I have <5% conversion and mostly recovered starting material. What is happening?”

Technical Diagnosis: You are encountering a steric energy barrier at the nucleophilic attack stage. The Bucherer-Bergs reaction relies on the formation of a cyanohydrin intermediate, followed by the attack of ammonia (or amine) to form an aminonitrile.[1] In 2,6-disubstituted systems, the axial substituents create significant 1,3-diaxial interactions that destabilize the transition state for the incoming nucleophile (cyanide or ammonia), effectively shutting down the reaction under standard thermal conditions.[1]

Troubleshooting Protocol:

Option A: Thermodynamic Forcing (Microwave Irradiation)

Microwave synthesis is the gold standard for overcoming this specific steric hurdle. It provides rapid dielectric heating that can surmount the activation energy barrier that thermal reflux cannot.

  • Protocol:

    • Vessel: 10 mL sealed microwave vial (rated >20 bar).

    • Reagents: Ketone (1.0 eq), KCN (3.0 eq), (NH₄)₂CO₃ (6.0 eq).[1][2]

    • Solvent: EtOH/H₂O (1:1). Note: For extremely hydrophobic ketones, use Propylene Glycol/H₂O.[1]

    • Parameters: Irradiate at 120–140°C for 10–20 minutes (Fixed Power mode, typically 100-150W).

    • Validation: Monitor pressure. A rapid pressure spike indicates carbonate decomposition; ensure the vessel headspace is sufficient.

Option B: Solvent System Modification (The "Glycol" Fix)

If microwave instrumentation is unavailable, the solvent boiling point is your limiting factor. Ethanol/water refluxes at ~80°C, which is often insufficient for hindered ketones.[1]

  • Protocol: Switch solvent to Propylene Glycol or Ethylene Glycol .

  • Mechanism: These solvents allow reaction temperatures of 100–120°C at atmospheric pressure and improve the solubility of the carbonate salts.

  • Caution: Workup requires thorough aqueous washing to remove the glycol.

Data Comparison: Thermal vs. Microwave Yield improvements observed for sterically hindered cycloalkanones.

Substrate (Steric Profile)Thermal Yield (24-48h)Microwave Yield (10-20 min)Ref
Cyclohexanone (Low)75%92%[1]
2-Methylcyclohexanone (Medium)45%88%[1]
2,6-Dimethylcyclohexanone (High)<10% 76% [2]
N-Benzyl-4-piperidone (Medium)57%99%[1]
Module 2: Regio- & Stereochemical Control

User Query: “I synthesized a spirohydantoin from a substituted cyclic ketone, but I obtained the wrong diastereomer. How do I invert the stereochemistry?”

Technical Diagnosis: The stereochemical outcome depends entirely on the synthetic pathway chosen.

  • Bucherer-Bergs Reaction: Operates under Thermodynamic Control . The equilibration of the cyanohydrin and aminonitrile intermediates allows the formation of the most stable product (typically with the hydantoin ring equatorial or reducing 1,3-diaxial strain).

  • Strecker Synthesis: Operates under Kinetic Control . The irreversible addition of cyanide to the imine fixes the stereochemistry early in the pathway.

Decision Matrix (Visualized):

Stereocontrol Start Start: Cyclic Ketone Check Desired Stereochemistry? Start->Check BB Bucherer-Bergs (Thermodynamic Product) Check->BB Most Stable Isomer Strecker Strecker Synthesis (Kinetic Product) Check->Strecker Kinetic Isomer Result1 Major: Equatorial Hydantoin (Alpha-Isomer) BB->Result1 Reversible Equilibrium Result2 Major: Axial Hydantoin (Beta-Isomer) Strecker->Result2 Irreversible Attack

Caption: Pathway selection determines stereochemical outcome. Bucherer-Bergs favors thermodynamic stability; Strecker favors kinetic attack trajectory.[1]

Corrective Action: If you obtained the thermodynamic isomer (Bucherer-Bergs) and need the kinetic one:

  • Switch to Strecker: Condense the ketone with the amine first to form the imine.

  • Add Cyanide Source: Use TMSCN or KCN to attack the imine.

  • Cyclize: Treat the resulting aminonitrile with KCNO (potassium cyanate) and acid (HCl) to close the ring.

Module 3: Mechanism & Solubility Troubleshooting

User Query: “My reaction turns into a black tar, and I cannot isolate the product. Is it polymerizing?”

Technical Diagnosis: Spirohydantoin synthesis intermediates (aminonitriles) are unstable and prone to polymerization if the ring closure is slow. Additionally, the "tar" is often just the highly polar carbamate intermediate that has failed to dehydrate.

Visualizing the Failure Point:

Mechanism Ketone Ketone Cyanohydrin Cyanohydrin (Unstable) Ketone->Cyanohydrin KCN Aminonitrile Aminonitrile (STERIC BOTTLENECK) Cyanohydrin->Aminonitrile NH4+ Carbamate Ureido Nitrile Aminonitrile->Carbamate CO2 Polymer Polymer/Tar Aminonitrile->Polymer Slow Cyclization Hydantoin Spirohydantoin Carbamate->Hydantoin Cyclization

Caption: The Aminonitrile intermediate is the critical branch point.[1] Steric bulk slows the path to Carbamate, increasing polymerization risk.[1]

Recovery Protocol:

  • Acidic Workup: Do not rely on simple filtration. The hydantoin ring is weakly acidic (pKa ~9).

    • Step 1: Dilute reaction mixture with water.

    • Step 2: Acidify to pH 2–3 with 6M HCl. This protonates the hydantoin and precipitates it from the solution.

    • Step 3: If tar persists, dissolve the crude in 10% NaOH (hydantoin dissolves), filter off the insoluble tar, then re-acidify the filtrate to precipitate pure product.[1]

  • Continuous Flow: For scale-up, use a continuous flow reactor to minimize the residence time of the unstable aminonitrile, preventing polymerization [3].[1]

References
  • Salgado-Zamora, H. et al. (2012).[1] "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids." Arkivoc, (vi), 260-271.[1]

  • Safari, J. et al. (2013).[1] "Green and efficient synthesis of hydantoins using a microwave-assisted Bucherer-Bergs reaction." Journal of Chemical Sciences.

  • Nagy, K. D. et al. (2015).[1] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Reaction Chemistry & Engineering.

  • Edward, J. T. et al. (1973).[1] "Stereochemistry of the Bucherer-Bergs and Strecker Reactions of Cyclohexanones." Canadian Journal of Chemistry, 51(10), 1610-1616.[1] [1]

Sources

Purification strategies for high-purity 1,3-Diazaspiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,3-Diazaspiro[4.6]undecane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development who are working with this spirohydantoin. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges in your purification workflow.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 1,3-Diazaspiro[4.6]undecane-2,4-dione. The solutions provided are based on established chemical principles and practical laboratory experience.

Recrystallization Issues

Question 1: My 1,3-Diazaspiro[4.6]undecane-2,4-dione fails to crystallize from the chosen solvent system.

Answer:

Failure to crystallize is a common issue that can often be resolved by systematically adjusting the crystallization conditions. The primary cause is often related to the choice of solvent, the concentration of the solute, or the presence of impurities that inhibit crystal lattice formation.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at room temperature, it will not precipitate. Conversely, if it is insoluble even at high temperatures, it cannot be recrystallized from that solvent.

    • Solution: Experiment with different solvent systems. For spirohydantoins, mixtures of ethanol and water are often effective.[1] You can also try other polar protic solvents or mixtures like methanol/water or isopropanol/water. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution becomes slightly turbid. Then, reheat to clarify and allow to cool slowly.

  • Solution is Not Saturated: If the concentration of your compound in the hot solvent is too low, it may not reach the point of supersaturation upon cooling, thus preventing crystallization.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the 1,3-Diazaspiro[4.6]undecane-2,4-dione. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" as an amorphous solid, trapping impurities.

  • Presence of Inhibitory Impurities: Some impurities can interfere with the formation of a regular crystal lattice. Oily or tarry impurities are particularly problematic.

    • Solution: Before recrystallization, consider a pre-purification step. This could involve washing the crude product with a solvent that selectively dissolves the impurities but not the desired compound. For example, a wash with cold ether can sometimes remove less polar impurities.[2] If significant colored impurities are present, a charcoal treatment of the hot solution before filtration may be beneficial, though this can sometimes lead to loss of the desired product.[3]

  • Cooling Rate is Too Fast: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield. Slow cooling encourages the growth of larger, purer crystals. Insulating the flask can help to slow the cooling process.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution: If crystals do not form after the solution has cooled, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create microscopic scratches that serve as nucleation sites. Alternatively, adding a small "seed" crystal of pure 1,3-Diazaspiro[4.6]undecane-2,4-dione can initiate crystallization.

Question 2: The recrystallized product is still impure, as indicated by TLC or NMR analysis.

Answer:

If your recrystallized 1,3-Diazaspiro[4.6]undecane-2,4-dione remains impure, it suggests that the chosen recrystallization protocol is not effectively removing the specific impurities present.

Potential Causes and Solutions:

  • Co-crystallization of Impurities: The impurity may have similar solubility properties to your target compound in the chosen solvent system, leading to its incorporation into the crystal lattice.

    • Solution: A single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent system can significantly improve purity. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurity before a final recrystallization.

  • Incomplete Removal of Starting Materials or Byproducts: The Bucherer-Bergs synthesis, a common route to spirohydantoins, can have unreacted starting ketone or intermediate products like α-amino nitriles as impurities.[1][4]

    • Solution: Analyze the nature of the impurity by NMR or LC-MS. If it is an acidic or basic impurity, a liquid-liquid extraction workup prior to recrystallization can be effective. For example, washing a solution of the crude product in an organic solvent (like dichloromethane) with a dilute acid or base can remove basic or acidic impurities, respectively.

  • Solvent Inclusions: The crystal lattice may have trapped solvent molecules.

    • Solution: Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable. The melting point of the product can also be an indicator; a broad melting range often suggests the presence of impurities or solvent.[5]

Recrystallization Troubleshooting Flowchart

start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals Outcome impure_crystals Crystals are Impure start->impure_crystals Outcome success High-Purity Crystals Obtained start->success Outcome check_saturation Is the solution saturated? no_crystals->check_saturation Troubleshoot check_impurity_type Identify impurity type (TLC, NMR) impure_crystals->check_impurity_type Troubleshoot dry_thoroughly Dry crystals thoroughly under vacuum impure_crystals->dry_thoroughly Suspect solvent inclusion concentrate Concentrate solution by evaporating solvent check_saturation->concentrate No check_solvent Is the solvent system appropriate? check_saturation->check_solvent Yes slow_cool Ensure slow cooling concentrate->slow_cool change_solvent Select a new solvent system (e.g., Ethanol/Water) check_solvent->change_solvent No induce_nucleation Induce nucleation (scratching, seed crystal) check_solvent->induce_nucleation Yes change_solvent->slow_cool induce_nucleation->slow_cool rerun_recrystallization Perform a second recrystallization check_impurity_type->rerun_recrystallization Similar polarity pre_purify Pre-purification step (e.g., liquid-liquid extraction) check_impurity_type->pre_purify Acidic/Basic column_chromatography Consider column chromatography check_impurity_type->column_chromatography Persistent impurity rerun_recrystallization->success pre_purify->rerun_recrystallization column_chromatography->success dry_thoroughly->success

Caption: Decision-making workflow for troubleshooting recrystallization.

Column Chromatography Issues

Question 3: I am having difficulty separating my compound from an impurity using column chromatography.

Answer:

Effective separation by column chromatography depends on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). Poor separation is typically due to an inappropriate choice of these two phases.

Potential Causes and Solutions:

  • Inappropriate Eluent System: The polarity of the eluent system is critical. If the eluent is too polar, all compounds will move quickly down the column with little separation. If it is not polar enough, the compounds will remain adsorbed to the silica gel.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. The ideal eluent system for column chromatography should give your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate. For spirohydantoins, which are relatively polar, common eluent systems include mixtures of methylene chloride and methanol, or petroleum ether and ethyl acetate.[6] You can systematically vary the ratio of these solvents to achieve the desired separation.

  • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, this ratio should be lower.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. A "slurry packing" method, where the stationary phase is mixed with the eluent and then poured into the column, is generally preferred.

  • Sample Application: If the initial band of the sample at the top of the column is too wide, the separation will be compromised.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in as narrow a band as possible.

Recommended Eluent Systems for Spirohydantoin Purification
Solvent SystemPolarityTypical ApplicationReference
Methylene Chloride / Methanol (9:1)HighFor separating highly polar spirohydantoins and related compounds.[6]
Petroleum Ether / Ethyl Acetate (1:1)MediumA good starting point for spirohydantoins of intermediate polarity.[6]
Dichloromethane / Ethyl AcetateMediumCan provide different selectivity compared to ether/acetate systems.
Hexane / IsopropanolLow-MediumUseful for less polar derivatives or when fine-tuning polarity is needed.
Purity Analysis and Characterization

Question 4: My NMR spectrum shows unexpected peaks, even after purification.

Answer:

Unexpected peaks in an NMR spectrum can arise from several sources, not all of which are chemical impurities.

Potential Causes and Solutions:

  • Residual Solvents: Solvents used in the purification or workup (e.g., ethanol from recrystallization, dichloromethane from chromatography) are common "impurities" seen in NMR spectra.

    • Solution: Compare the chemical shifts of the unknown peaks with a standard table of common NMR solvent impurities. Ensure your product is thoroughly dried under high vacuum.

  • Water: The presence of water in the NMR solvent (especially DMSO-d6) can lead to a broad peak.

    • Solution: Use fresh, anhydrous NMR solvents. The water peak can sometimes be suppressed with specific NMR pulse sequences.

  • Rotational Isomers (Rotamers): Amide bonds, such as those in the hydantoin ring, can exhibit restricted rotation, leading to the presence of more than one conformer in solution at room temperature. These rotamers are in equilibrium but may be distinct on the NMR timescale, resulting in a doubling of some peaks.

    • Solution: Record the NMR spectrum at an elevated temperature. As the temperature increases, the rate of rotation around the amide bond increases, which can cause the separate peaks of the rotamers to coalesce into a single, averaged peak.

  • Tautomers: The hydantoin ring can exist in different tautomeric forms. While the dione form is generally predominant, under certain conditions, other tautomers might be present in detectable amounts.

    • Solution: Changes in solvent or pH can sometimes shift the tautomeric equilibrium. Advanced NMR techniques may be needed to fully characterize the tautomeric forms present.

  • Stereoisomers: If the synthesis of the spiro-center is not stereospecific, you may have a mixture of diastereomers, which will have distinct NMR spectra.[4]

    • Solution: Chiral purification techniques, such as chiral HPLC, may be necessary to separate the stereoisomers.[7]

Purity Assessment Workflow

start Purified Product tlc TLC Analysis start->tlc nmr NMR Spectroscopy tlc->nmr Single Spot repurify Repurify tlc->repurify Multiple Spots lcms LC-MS Analysis nmr->lcms Clean Spectrum nmr->repurify Impurity Peaks final_purity Confirm High Purity lcms->final_purity Single Peak, Correct Mass lcms->repurify Multiple Peaks repurify->start After Recrystallization or Chromatography

Caption: A typical workflow for assessing the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity 1,3-Diazaspiro[4.6]undecane-2,4-dione?

High-purity 1,3-Diazaspiro[4.6]undecane-2,4-dione should be a white to off-white crystalline solid.[2] The presence of significant color (e.g., yellow or brown) often indicates the presence of impurities, possibly from side reactions during the synthesis.[3]

Q2: Which analytical techniques are essential for confirming the purity and identity of 1,3-Diazaspiro[4.6]undecane-2,4-dione?

A combination of techniques is recommended for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2][] LC-MS is particularly useful for assessing purity by separating the compound from impurities before mass analysis.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity by separating the main compound from trace impurities.[7][9]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range.[5]

Q3: How should I store high-purity 1,3-Diazaspiro[4.6]undecane-2,4-dione?

Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture. A desiccator is recommended for long-term storage to prevent hydration, as the hydantoin ring can be susceptible to hydrolysis under certain conditions.

Q4: Can I use Gas Chromatography (GC) to assess the purity of 1,3-Diazaspiro[4.6]undecane-2,4-dione?

Due to its relatively high molecular weight and polarity, 1,3-Diazaspiro[4.6]undecane-2,4-dione is not highly volatile and may decompose at the high temperatures required for GC analysis. Therefore, HPLC is generally the preferred chromatographic method for purity assessment of this compound.[9][10] If GC is to be used, derivatization to a more volatile species may be necessary.

References

  • Nieto, I., et al. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 258-260. Available at: [Link]

  • Saeed, S., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(15), 3342. Available at: [Link]

  • Poupaert, J. H., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal de Pharmacie de Belgique, 43(4), 243-248.
  • de la Torre, M. C., et al. (2003). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic R,R-Disubstituted R-Amino Esters. The Journal of Organic Chemistry, 68(17), 6644-6652. Available at: [Link]

  • Request PDF. (2025). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Available at: [Link]

  • Simkovič, T., & Imrich, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Chemistry, 3(3), 803-834. Available at: [Link]

  • PubChem. (n.d.). 1,3-diazaspiro[4.6]undecane-2,4-dione. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Available at: [Link]

  • Smith, A. D. (2008). The Synthesis of 5-Substituted Hydantoins. University of St Andrews. Available at: [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. Available at: [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]

  • ResearchGate. (n.d.). Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions. Available at: [Link]

  • Ali, Z. I., et al. (2024). Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4).
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • ResearchGate. (2025). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Akkurt, M., et al. (2014). 4-Phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Anticonvulsant Efficacy: Spirohydantoins versus the Gold Standard, Phenytoin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the hydantoin scaffold has been a cornerstone for decades, with phenytoin serving as a benchmark therapeutic agent. However, the quest for novel anticonvulsants with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed comparative analysis of an emerging class of compounds, spirohydantoins, against the established drug, phenytoin. We will delve into their mechanisms of action, compare their anticonvulsant activities with supporting experimental data, and provide the detailed protocols necessary for their evaluation.

The Rationale: Why Spirohydantoins?

Phenytoin, while effective, is associated with a range of adverse effects, including neurotoxicity, gum hyperplasia, and a narrow therapeutic index.[1] Spirohydantoins, which are structural analogues of phenytoin, offer a promising avenue for developing safer and more potent anticonvulsants. The spirocyclic nature of these compounds introduces conformational rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for their molecular targets.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

The primary anticonvulsant effect of phenytoin is attributed to its ability to block voltage-gated sodium channels in their inactive state.[2] This action selectively dampens the sustained high-frequency repetitive firing of neurons that is characteristic of seizures, without significantly affecting normal neuronal activity.

Emerging evidence suggests that many spirohydantoin derivatives share this fundamental mechanism of action. Studies have shown that certain spirohydantoins bind to the neuronal voltage-sensitive sodium channel, indicating a similar mode of action to phenytoin.[3] This shared mechanism makes them direct functional competitors and provides a solid basis for comparative evaluation.

Caption: Mechanism of action for Phenytoin and Spirohydantoins.

Comparative Anticonvulsant Activity: Insights from Preclinical Models

The anticonvulsant potential of novel compounds is typically assessed using a battery of preclinical models. The two most widely used and clinically validated rodent seizure models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

  • Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that may be effective against non-convulsive (absence) seizures by elevating the seizure threshold.

The following table summarizes the comparative anticonvulsant activity of selected spirohydantoin derivatives against phenytoin in these models. The data is presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

CompoundMES (ED50 mg/kg, i.p.)scPTZ (ED50 mg/kg, i.p.)Reference
Phenytoin ~30Inactive[4]
Spirohydantoin Derivative 128Not Reported[4]
Spirohydantoin Derivative 239Not Reported[4]
N-Mannich base of spirohydantoin> Phenytoin (qualitative)Active
Diazaspiro hydantoinActive (qualitative)Not Reported[5][6]
Camphor-derived spirohydantoin (l-form)Not ReportedActive[7]

Key Observations:

  • Several spirohydantoin derivatives have demonstrated potent anticonvulsant activity in the MES test, with some exhibiting efficacy comparable to or even exceeding that of phenytoin.[4]

  • Notably, some spirohydantoins have shown activity in the scPTZ test, a model in which phenytoin is inactive. This suggests that certain spirohydantoin derivatives may possess a broader spectrum of anticonvulsant activity.[4][7]

Structure-Activity Relationship (SAR) of Spirohydantoins

The anticonvulsant activity of spirohydantoins is significantly influenced by the nature and position of substituents on the hydantoin ring. Key SAR insights include:

  • Lipophilicity: Increased lipophilicity at the N-substitution of the hydantoin ring appears to favor activity in the MES model.[5]

  • Substitutions at N-1' and N-3': Studies on N-1', N-3'-disubstituted spirohydantoins have shown that alkyl groups (such as ethyl, propyl, or cyclopropyl) at the N-3' position and a 4-nitrophenyl group at the N-1' position are desirable for potent anticonvulsant activity.[8]

  • Aromatic Ring Orientation: The orientation of the phenyl ring relative to the hydantoin ring can impact binding to the sodium channel and, consequently, anticonvulsant potency.[3]

SAR_Spirohydantoin cluster_Substituents Substituent Effects on Anticonvulsant Activity Spirohydantoin Spirohydantoin Core N-1' N-3' C-5 Spirocyclic System Lipophilicity Increased Lipophilicity (e.g., at N-substitutions) Spirohydantoin->Lipophilicity Generally Favors MES Activity N3_Alkyl Alkyl Groups at N-3' (Ethyl, Propyl, Cyclopropyl) Spirohydantoin:n3->N3_Alkyl Enhances Activity N1_Aryl Aryl Groups at N-1' (e.g., 4-Nitrophenyl) Spirohydantoin:n1->N1_Aryl Influences Potency Aromatic_Orientation Optimal Aromatic Ring Orientation at C-5 Spirohydantoin:c5->Aromatic_Orientation Critical for Binding

Caption: Structure-Activity Relationship of Spirohydantoins.

Neurotoxicity Assessment: A Critical Safety Evaluation

A significant limitation of many AEDs is their potential for neurotoxicity at therapeutic doses. The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents, providing a reliable measure of drug-induced neurotoxicity. The median toxic dose (TD50) is the dose that causes neurotoxicity in 50% of the animals.

CompoundRotarod (TD50 mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
Phenytoin ~60-100~2-3[9][10]
N-Mannich base of spirohydantoinGenerally lower than anticonvulsant dosesFavorable
PhenylmethylenehydantoinsVaries with substitutionComparable to Phenytoin for active compounds[9]
5,5'-Diphenylhydantoin Schiff BasesHigher than Phenytoin> Phenytoin[10]

Key Observations:

  • Encouragingly, several studies have reported that active spirohydantoin derivatives exhibit a lower potential for neurotoxicity compared to their anticonvulsant efficacy, resulting in a favorable protective index (PI). A higher PI indicates a wider margin between the therapeutic and toxic doses.

  • Some novel phenytoin derivatives, including spiro-like structures, have shown a higher TD50 than phenytoin, suggesting a better safety profile.[10]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key in vivo assays discussed in this guide.

Maximal Electroshock (MES) Seizure Test

MES_Protocol cluster_Preparation Animal Preparation cluster_Procedure Seizure Induction & Observation cluster_Analysis Data Analysis Acclimatization Acclimatize Animals (e.g., male mice, 20-25g) Grouping Randomly assign to groups (Control, Phenytoin, Spirohydantoin) Acclimatization->Grouping Drug_Admin Administer test compounds (i.p.) 30-60 min pre-test Grouping->Drug_Admin Electrodes Apply corneal electrodes with local anesthetic and saline Stimulation Deliver electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) Electrodes->Stimulation Observation Observe for tonic hindlimb extension for 10s Stimulation->Observation Endpoint Absence of tonic hindlimb extension = Protection Observation->Endpoint ED50_Calc Calculate ED50 using probit analysis Endpoint->ED50_Calc

Caption: Experimental workflow for the MES test.

Methodology:

  • Animal Preparation: Male Swiss mice (20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least 3 days before the experiment.

  • Drug Administration: Test compounds, including phenytoin as a positive control, are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle. The pre-treatment time is typically 30-60 minutes.

  • Seizure Induction: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of local anesthetic is applied to the corneas before electrode placement to minimize discomfort.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 value is calculated using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Methodology:

  • Animal Preparation: Similar to the MES test, male Swiss mice are used and acclimatized.

  • Drug Administration: Test compounds and controls are administered i.p. at various doses, typically 30-60 minutes before the convulsant.

  • Convulsant Administration: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in at least 97% of control animals (CD97), which is approximately 85 mg/kg.

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose.

Rotarod Neurotoxicity Test

Methodology:

  • Apparatus: A rotarod apparatus consists of a rotating rod (e.g., 3 cm in diameter) with a non-skid surface, divided into compartments for testing multiple animals simultaneously.

  • Training: Prior to the test day, mice are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Test compounds and controls are administered at various doses.

  • Testing: At the time of peak effect of the drug (determined from anticonvulsant studies), each mouse is placed on the rotarod, which is then started at a set speed (e.g., 10 rpm).

  • Endpoint: The inability of the mouse to remain on the rod for a pre-determined period (e.g., 1 minute) in three consecutive trials is considered the endpoint for neurotoxicity.

  • Data Analysis: The TD50 is calculated as the dose at which 50% of the animals fail the test.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of spirohydantoins as a promising class of anticonvulsant agents. Several derivatives have demonstrated efficacy comparable or superior to phenytoin in preclinical models, with some exhibiting a broader spectrum of activity and a more favorable safety profile.

The key takeaways for researchers and drug development professionals are:

  • Spirohydantoins are viable candidates for further investigation: Their structural novelty and demonstrated anticonvulsant activity warrant more extensive preclinical and clinical evaluation.

  • Mechanism of action studies are crucial: While many spirohydantoins appear to act on sodium channels, a comprehensive understanding of their molecular targets will be essential for rational drug design and identifying potential off-target effects.

  • Focus on the Protective Index: The ultimate goal is to develop AEDs with a wide therapeutic window. Therefore, future studies should continue to rigorously assess both efficacy and neurotoxicity to identify lead candidates with a high protective index.

The continued exploration of the spirohydantoin scaffold, guided by the principles of medicinal chemistry and robust pharmacological evaluation, holds the promise of delivering the next generation of safer and more effective treatments for epilepsy.

References

  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Bentham Science Publishers. [Link]

  • Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed. [Link]

  • Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. PubMed. [Link]

  • Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. PubMed. [Link]

  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. ResearchGate. [Link]

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  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Peertechz Publications. [Link]

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  • Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science. [Link]

  • MECHANISMS OF ACTION OF ANTIEPILEPTIC DRUGS. Michael A. Rogawski, M.D., Ph.D.. [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

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Determining the Potency of a Novel Therapeutic Candidate: A Comparative Guide to IC50 Value Determination for 1,3-Diazaspiro[4.6]undecane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of drug discovery continuously evolves, the identification and characterization of novel small molecules with therapeutic potential is of paramount importance. The spirocyclic hydantoin scaffold, a key feature of 1,3-Diazaspiro[4.6]undecane-2,4-dione, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and neuropharmacological effects.[1][2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive, step-by-step framework for determining the half-maximal inhibitory concentration (IC50) of 1,3-Diazaspiro[4.6]undecane-2,4-dione, a critical metric for evaluating its potency.

While specific biological activity for 1,3-Diazaspiro[4.6]undecane-2,4-dione is not yet extensively documented in publicly available literature, the well-established anticancer properties of structurally related diazaspiro and hydantoin compounds provide a strong rationale for prioritizing its evaluation against cancer cell lines.[1][4][5][6] This guide will therefore focus on a cell-based cytotoxicity assay, a foundational method in preclinical drug development.

The Foundational Metric of Potency: Understanding the IC50 Value

The IC50 value represents the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%.[7][8] In the context of cancer research, it is the concentration of a compound that reduces the viability of a cancer cell population by half.[7] A lower IC50 value indicates a more potent compound, as a smaller amount is required to elicit a significant effect. The determination of this value is a crucial first step in the hit-to-lead and lead optimization phases of drug discovery.

Experimental Design: A Self-Validating Protocol for IC50 Determination

The following protocol for a cell-based cytotoxicity assay is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][9][10]

Experimental Workflow for IC50 Determination using MTT Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions of 1,3-Diazaspiro[4.6]undecane-2,4-dione) treatment 4. Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Reagent Addition (Incubate 4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (Add DMSO) mtt_addition->solubilization readout 7. Absorbance Measurement (570 nm) solubilization->readout normalization 8. Data Normalization (% Inhibition) readout->normalization curve_fitting 9. Dose-Response Curve Fitting (Non-linear Regression) normalization->curve_fitting ic50 10. IC50 Value Determination curve_fitting->ic50 caption Figure 1. Experimental workflow for IC50 determination.

Caption: Figure 1. A step-by-step workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 1,3-Diazaspiro[4.6]undecane-2,4-dione

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. The choice of cell line should be guided by the therapeutic target of interest.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1,3-Diazaspiro[4.6]undecane-2,4-dione in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). It is crucial to test a wide range of concentrations to generate a complete dose-response curve.

    • After overnight incubation, carefully remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Essential Controls:

      • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%). This control is critical to ensure that the solvent itself does not affect cell viability.

      • Untreated Control: Wells containing cells with fresh medium only. This represents 100% cell viability.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's ability to detect cell death.

      • Blank Control: Wells containing medium only (no cells) to determine the background absorbance.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Calculate the percentage of inhibition:

    • % Inhibition = 100 - % Viability

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[7]

  • The IC50 value is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.[7]

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To provide context for the potential potency of 1,3-Diazaspiro[4.6]undecane-2,4-dione, the following table summarizes the reported IC50 values of several structurally related hydantoin and diazaspiro compounds against various human cancer cell lines. This data serves as a valuable benchmark for interpreting the experimental results obtained for the target compound.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Hydantoin Derivative 3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical Cancer)5.4[4]
3-Cyclohexyl-5-phenyl hydantoinMCF-7 (Breast Cancer)2.0[4]
3-Benzhydryl-5-phenyl hydantoinHeLa (Cervical Cancer)21[4]
3-Benzhydryl-5-phenyl hydantoinMCF-7 (Breast Cancer)20[4]
Dispiro-Indolinone Compound 29 (thiohydantoin-based)LNCaP (Prostate Cancer)1.2 - 3.5[6]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Novel Agonist Hit--[11][12]

Note: The 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives were identified as δ opioid receptor agonists and their cytotoxic IC50 values were not the primary focus of the cited studies.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the determination of the IC50 value of 1,3-Diazaspiro[4.6]undecane-2,4-dione. By adhering to the detailed protocol and incorporating the necessary controls, researchers can generate reliable and reproducible data on the compound's potency. The comparative data from structurally related molecules offers a valuable context for interpreting the experimental outcomes.

A low micromolar or even nanomolar IC50 value against a panel of cancer cell lines would warrant further investigation into the mechanism of action of 1,3-Diazaspiro[4.6]undecane-2,4-dione. Subsequent studies could involve target identification, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling to further assess its potential as a novel therapeutic agent.

References

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  • PMC. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]

  • MDPI. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF. Retrieved from [Link]

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  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • MDPI. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

  • PMC. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.